Hypercalin B
Description
This compound has been reported in Hypericum ascyron and Hypericum calycinum with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
125583-45-1 |
|---|---|
Molecular Formula |
C33H42O5 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(6E)-5-hydroxy-4-[[(1R,2S,5S)-2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclopentyl]methyl]-6-[hydroxy(phenyl)methylidene]-2,2-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C33H42O5/c1-20(2)13-17-33(18-14-21(3)4)30(36)25(19-26-24(22(5)6)15-16-32(26,7)38)29(35)27(31(33)37)28(34)23-11-9-8-10-12-23/h8-14,24,26,34-35,38H,5,15-19H2,1-4,6-7H3/b28-27+/t24-,26-,32+/m1/s1 |
InChI Key |
XMVYTWVWYJLUHK-LHHMKPCHSA-N |
Isomeric SMILES |
CC(=CCC1(C(=O)C(=C(/C(=C(/C2=CC=CC=C2)\O)/C1=O)O)C[C@@H]3[C@H](CC[C@]3(C)O)C(=C)C)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1(C(=O)C(=C(C(=C(C2=CC=CC=C2)O)C1=O)O)CC3C(CCC3(C)O)C(=C)C)CC=C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Origin and Biological Action of Hypercalin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypercalin B, a member of the complex polycyclic polyprenylated acylphloroglucinol (PPAP) family of natural products, has demonstrated significant antibacterial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential mechanism of action. Drawing on available research, this document summarizes quantitative data, outlines experimental protocols, and visualizes the hypothesized signaling pathways affected by this potent antibacterial agent.
Natural Source of this compound
This compound is a secondary metabolite isolated from the plant Hypericum acmosepalum. This species belongs to the genus Hypericum, which is well-known for producing a diverse array of biologically active compounds, including other polyprenylated acylphloroglucinols. The aerial parts of Hypericum acmosepalum are the primary source for the extraction of this compound.[1]
Extraction and Isolation of this compound
The isolation of this compound from Hypericum acmosepalum is a multi-step process involving solvent extraction and chromatographic separation. The following protocol is based on methodologies described in the scientific literature.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: The air-dried aerial parts of Hypericum acmosepalum are ground into a fine powder to increase the surface area for solvent extraction.
-
Soxhlet Extraction: The powdered plant material is subjected to sequential extraction using a Soxhlet apparatus with solvents of increasing polarity.[1]
-
Step 1: Hexane Extraction: The plant material is first extracted with n-hexane to isolate nonpolar compounds.
-
Step 2: Chloroform Extraction: Following hexane extraction, the plant material is then extracted with chloroform.
-
Step 3: Methanol Extraction: A final extraction with methanol is performed to isolate more polar compounds. This compound is primarily found in the hexane and chloroform extracts.[1]
-
-
Chromatographic Purification: The crude hexane and chloroform extracts are then subjected to a series of chromatographic techniques to isolate this compound.
-
Vacuum-Liquid Chromatography (VLC): The hexane extract is fractionated using VLC on a silica gel 60 PF254+366 stationary phase. A gradient elution is employed, starting with 100% n-hexane and progressively increasing the polarity with ethyl acetate in 10% increments.[1]
-
Sephadex LH-20 Column Chromatography: Fractions from the VLC that show the presence of this compound (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column. Elution is typically performed with a mixture of hexane and chloroform.[1]
-
Data Presentation: Yield of this compound
The following table summarizes the reported yield of this compound from the hexane extract of Hypericum acmosepalum.
| Starting Material | Extract | Mass of Extract | Purification Method | Final Yield of this compound | Reference |
| Aerial parts of Hypericum acmosepalum | Hexane | 6.3 g | VLC and Sephadex LH-20 Chromatography | 94 mg | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.
Data Presentation: Antibacterial Activity of this compound
The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial efficacy. The table below presents the MIC range of this compound against various strains of Staphylococcus aureus.
| Bacterial Strain | MIC Range (mg/L) | Reference |
| Multidrug-resistant Staphylococcus aureus | 0.5 - 128 | [2] |
It is noteworthy that this compound did not show inhibitory activity against the ATP-dependent MurE ligase of Mycobacterium tuberculosis, suggesting a different mechanism of action against this bacterium or a selective activity profile.
Hypothesized Mechanism of Action and Affected Signaling Pathways
While the precise mechanism of action for this compound has not been definitively elucidated, research on structurally related PPAPs provides strong indications of its potential cellular targets and the signaling pathways it may disrupt in Staphylococcus aureus. A synthetic PPAP, designated PPAP 23, has been shown to target the bacterial cell membrane and interfere with iron metabolism.[3] Based on this, a plausible mechanism for this compound is proposed below.
Primary Target: Bacterial Cell Membrane
This compound likely interacts with and disrupts the integrity of the bacterial cytoplasmic membrane. This interaction does not necessarily lead to pore formation but rather a more subtle perturbation of membrane function.[3]
Secondary Effects: Disruption of Iron Homeostasis and Respiration
The membrane disruption is hypothesized to trigger a cascade of downstream effects:
-
Inhibition of Bacterial Respiration: By affecting the membrane, this compound likely inhibits the electron transport chain, a critical process for cellular respiration and energy production.[3]
-
Dysregulation of Iron Metabolism: The compound may signal a state of iron overload to the bacterial cell. This leads to the downregulation of genes involved in iron uptake and the upregulation of genes responsible for iron storage.[3]
-
Inhibition of Fe-S Cluster Enzymes: this compound may preferentially inhibit enzymes that rely on iron-sulfur clusters as cofactors. These enzymes are crucial for various metabolic pathways.[3]
The following diagrams illustrate the proposed experimental workflow for isolating this compound and the hypothesized signaling pathway for its antibacterial action.
Biosynthesis of this compound
This compound belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs). The biosynthesis of PPAPs is a complex process that involves the convergence of two major metabolic pathways:
-
Polyketide Pathway: This pathway provides the acylphloroglucinol core structure.
-
Mevalonate/Methylerythritol Phosphate (MEP/DOXP) Pathway: This pathway generates the isoprenoid units that are attached to the phloroglucinol core.
The general biosynthetic pathway for PPAPs commences with the formation of the acylphloroglucinol scaffold, which is then prenylated with one or more isoprenoid groups. Subsequent intramolecular cyclizations and rearrangements lead to the diverse and complex polycyclic structures characteristic of this class of compounds. The specific enzymes and intermediates in the biosynthesis of this compound have not yet been fully characterized.
Conclusion
This compound, naturally sourced from Hypericum acmosepalum, represents a promising lead compound in the development of new antibacterial agents against challenging pathogens like MRSA. While the detailed experimental protocols for its large-scale isolation require further optimization, the foundational methodologies have been established. The hypothesized mechanism of action, involving the disruption of the bacterial cell membrane and iron metabolism, offers a compelling avenue for further investigation and the design of novel therapeutics. Future research should focus on elucidating the specific molecular interactions of this compound with its bacterial targets and fully characterizing its biosynthetic pathway to enable potential synthetic biology approaches for its production.
References
In-Depth Technical Guide: Discovery, Isolation, and Characterization of Hypercalin B from Hypericum acmosepalum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of hypercalin B, a bioactive phloroglucinol derivative from Hypericum acmosepalum. The document details the experimental protocols for its extraction and purification, presents its physicochemical and biological data in structured tables, and visualizes the experimental workflow and its proposed mechanism of action.
Introduction
Hypericum acmosepalum, a shrub native to China, is a source of various bioactive secondary metabolites.[1] Phytochemical investigations have led to the isolation of several compounds, including xanthones and polycyclic polyprenylated acylphloroglucinols (PPAPs).[2] Among these, this compound has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[3] This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacological potential of this compound.
Discovery and Isolation
This compound was first reported as a constituent of Hypericum acmosepalum in a study focused on identifying new antibacterial chemotypes from plants.[3] The isolation process involved a multi-step extraction and chromatographic purification procedure.
Experimental Protocol: Extraction and Isolation
The following protocol is based on the methodology described by Osman et al. (2012).[4]
Plant Material: Dried and powdered aerial parts of Hypericum acmosepalum (500 g) were used as the starting material.[5]
Extraction:
-
The plant material was sequentially extracted in a Soxhlet apparatus with organic solvents of increasing polarity.[5]
-
The initial extraction was performed with 3.5 L of hexane.[5]
-
Subsequently, the plant material was extracted with 3.5 L of chloroform.[5]
-
The resulting hexane and chloroform extracts were concentrated under reduced pressure.
Isolation:
-
The crude chloroform extract (8.3 g) was subjected to Vacuum-Liquid Chromatography (VLC) on a silica gel column.[5]
-
The VLC was performed using a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate in 10% increments, yielding 12 fractions.[5]
-
Fractions exhibiting a similar thin-layer chromatography (TLC) profile were combined.[5]
-
Further purification of the combined fractions containing this compound was achieved using preparative TLC on silica gel plates with a mobile phase of hexane-ethyl acetate-acetic acid (85:15:2).[5]
-
This compound was obtained as a pale yellow amorphous solid.[4]
Structural Elucidation and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic techniques. The data were found to be in close agreement with those of this compound previously isolated from Hypericum calycinum.[4]
Spectroscopic Data
| Property | Data |
| Appearance | Pale yellow amorphous solid[4] |
| Molecular Formula | C₃₃H₄₃O₅[4] |
| Mass Spectrometry | ESI-MS [M+H]⁺ m/z 519[4] |
| UV (in CHCl₃) λₘₐₓ (log ε) | 360 (4.09), 285 (3.56), 244 (3.81) nm[4] |
| IR (thin film) νₘₐₓ (cm⁻¹) | 3370, 3060, 2960, 2920, 2860[4] |
| ¹H and ¹³C NMR | The spectroscopic data were in close agreement with those previously reported for this compound isolated from Hypericum calycinum.[4] The structure was confirmed by extensive one- and two-dimensional NMR spectroscopy.[6] |
Biological Activity
This compound has demonstrated significant antibacterial activity against a panel of multidrug-resistant Staphylococcus aureus (MRSA) strains.[3]
Antibacterial Activity
| Staphylococcus aureus Strain | Minimum Inhibitory Concentration (MIC) (mg/L) |
| EMRSA-15 | 0.5 - 128[3][5] |
| EMRSA-16 | 0.5 - 128[3][5] |
| SA-1199B (NorA overexpressing) | 0.5[5] |
| XU212 (TetK efflux pump) | 0.5 - 128[3][5] |
Note: The MIC is presented as a range as reported in the literature.
Cytotoxicity and Specificity
-
Cytotoxicity: this compound was found to be non-toxic to cultured mammalian macrophage cells.[3]
-
Gram-Negative Activity: It did not inhibit the growth of Escherichia coli.[3]
-
Enzyme Inhibition: this compound did not show any inhibitory effect on the ATP-dependent MurE ligase from Mycobacterium tuberculosis.[3]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Labyrinthine Path to Hypercalin B: A Technical Guide to its Biosynthesis in Hypericum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Hypericum, renowned for its medicinal properties, is a rich source of complex secondary metabolites. Among these, the polycyclic polyprenylated acylphloroglucinols (PPAPs) stand out for their intricate structures and diverse biological activities. Hypercalin B, a bicyclic PPAP isolated from species such as Hypericum acmosepalum and Hypericum calycinum, has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus[1][2]. Understanding the biosynthetic pathway of this compound is paramount for its potential biotechnological production and the development of novel antibacterial agents. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, supported by current knowledge of PPAP biosynthesis in Hypericum, detailed experimental protocols for its study, and a compilation of relevant quantitative data.
The Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a plausible route can be hypothesized based on the established principles of PPAP biosynthesis in Hypericum species and the known chemical structure of the molecule. The pathway is believed to originate from the phloroglucinol core, which undergoes a series of prenylation and cyclization reactions.
The biosynthesis is proposed to initiate with the formation of an acylphloroglucinol core, likely phlorisobutyrophenone (PIBP), which is synthesized by a type III polyketide synthase[3][4]. This core then serves as a substrate for a series of enzymatic modifications, primarily prenylation and subsequent cyclization, to yield the complex bicyclic structure of this compound.
Key Enzymatic Steps:
-
Formation of the Acylphloroglucinol Core: The biosynthesis is thought to commence with the condensation of isobutyryl-CoA with three molecules of malonyl-CoA, catalyzed by a phlorisobutyrophenone synthase (a type of polyketide synthase), to form phlorisobutyrophenone.
-
Prenylation: The phloroglucinol core undergoes multiple prenylation steps, where prenyl groups are transferred from dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) to the aromatic ring. These reactions are catalyzed by prenyltransferase enzymes[1][5][6]. Based on the structure of this compound, it is hypothesized that the phlorisobutyrophenone core is first prenylated at multiple positions.
-
Cyclization: Following prenylation, a series of intramolecular cyclizations occur to form the characteristic bicyclo[3.3.1]nonane core of this compound. These cyclization reactions are likely enzyme-mediated, although the specific enzymes responsible are yet to be identified. The mechanism may involve electrophilic attack from a prenyl group cation onto an electron-rich position of the phloroglucinol ring or another prenyl side chain.
Below is a diagram illustrating the hypothesized biosynthetic pathway of this compound.
Caption: Hypothesized biosynthetic pathway of this compound.
Quantitative Data on Polyprenylated Acylphloroglucinols (PPAPs) in Hypericum Species
The production of PPAPs, including compounds structurally related to this compound, can vary significantly between different Hypericum species and even within different tissues of the same plant. The following table summarizes quantitative data on various PPAPs found in selected Hypericum species. This data is essential for researchers aiming to isolate these compounds or to understand the metabolic capacity of different species.
| Hypericum Species | Compound | Concentration (mg/g dry weight unless otherwise specified) | Tissue | Reference |
| Hypericum perforatum | Hyperforin | 1.98 - 5.47 | Transgenic Shoots | [7] |
| Hypericum perforatum | Adhyperforin | Traces | Transgenic Shoots | [8] |
| Hypericum perforatum | Total Polyphenols | ~50 µg GAE/mg | Leaves | [8] |
| Hypericum kouytchense | Total Polyphenols | 16.88% | Aerial Parts | [8] |
| Hypericum hookerianum | Total Polyphenols | 14.75% | Aerial Parts | [8] |
| Hypericum richeri subsp. grisebachii | Total Polyphenols | 3.96 - 4.55% | Aerial Parts | [8] |
| Hypericum acmosepalum | This compound | Not explicitly quantified in reviewed literature | Aerial Parts | [2][9] |
| Hypericum calycinum | This compound | Not explicitly quantified in reviewed literature | Aerial Parts | [10] |
Experimental Protocols
The study of this compound and other PPAPs requires robust experimental protocols for their extraction, isolation, identification, and quantification. Below are detailed methodologies for key experiments.
Protocol 1: Extraction of PPAPs from Hypericum Plant Material
This protocol is adapted from methods used for the extraction of PPAPs from Hypericum acmosepalum[11].
Materials:
-
Air-dried and powdered aerial parts of Hypericum species.
-
95% Ethanol (EtOH)
-
Petroleum ether
-
Ethyl acetate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered plant material with 95% EtOH at room temperature with occasional stirring for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Suspend the crude extract in water and partition it successively with petroleum ether and then ethyl acetate.
-
Concentrate the petroleum ether and ethyl acetate fractions using a rotary evaporator to yield the respective crude extracts, which are enriched in PPAPs.
Protocol 2: Isolation of this compound using Chromatographic Techniques
This protocol outlines a general approach for the isolation of individual PPAPs. Specific solvent systems and gradients may need to be optimized.
Materials:
-
Crude petroleum ether or ethyl acetate extract from Protocol 1.
-
Silica gel for column chromatography.
-
Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water).
-
Fraction collector.
-
Thin-Layer Chromatography (TLC) plates and developing chamber.
Procedure:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).
-
Monitor the fractions by TLC and pool fractions with similar profiles.
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography with an appropriate solvent (e.g., methanol).
-
Perform final purification of the target compound, this compound, by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Protocol 3: Structural Elucidation of this compound by Spectroscopic Methods
The definitive identification of this compound relies on a combination of spectroscopic techniques.
Materials:
-
Purified this compound.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Mass Spectrometer (MS), preferably with a high-resolution analyzer (e.g., Q-TOF).
-
UV-Vis Spectrophotometer.
-
Infrared (IR) Spectrometer.
-
Deuterated solvents for NMR (e.g., CDCl₃, CD₃OD).
Procedure:
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent and acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The detailed NMR data for this compound has been previously reported and can be used for comparison[9][10].
-
Mass Spectrometry: Obtain the mass spectrum of the compound to determine its molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
UV-Vis and IR Spectroscopy: Record the UV-Vis and IR spectra to identify characteristic chromophores and functional groups, respectively.
Protocol 4: Quantitative Analysis of PPAPs by HPLC-MS
This protocol provides a framework for the quantification of this compound and other PPAPs in Hypericum extracts.
Materials:
-
Hypericum extracts.
-
Pure standards of the PPAPs to be quantified (if available).
-
HPLC-MS system (e.g., UPLC coupled to a Q-TOF MS).
-
C18 column.
-
Mobile phase: Acetonitrile and water, both with 0.1% formic acid.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol), filter through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a series of standard solutions of the pure PPAPs at different concentrations to generate a calibration curve.
-
HPLC-MS Analysis: Inject the samples and standards onto the HPLC-MS system. A typical gradient could be from 5% to 100% acetonitrile over 30 minutes.
-
Data Analysis: Identify the peaks of the target PPAPs based on their retention times and mass-to-charge ratios (m/z). Quantify the compounds in the samples by comparing their peak areas to the calibration curves of the standards.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the isolation and identification of this compound, as well as a logical diagram for proposing its biosynthetic pathway.
Caption: Workflow for the isolation and identification of this compound.
Caption: Logical workflow for proposing the biosynthetic pathway of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in Hypericum species represents a fascinating area of natural product chemistry and biotechnology. While a complete, experimentally validated pathway remains to be elucidated, the current understanding of PPAP biosynthesis provides a strong foundation for a hypothetical pathway. This guide has outlined this proposed pathway, provided essential quantitative data on related compounds, and detailed the experimental protocols necessary for further investigation.
Future research should focus on the identification and characterization of the specific enzymes involved in the biosynthesis of this compound, particularly the prenyltransferases and cyclases. The use of modern omics technologies, such as transcriptomics and proteomics, coupled with gene silencing and heterologous expression studies, will be instrumental in unraveling the genetic and enzymatic machinery responsible for the production of this potent antibacterial compound. A thorough understanding of the biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this compound and its analogs for pharmaceutical applications.
References
- 1. Biosynthesis of polyprenylated xanthones in Hypericum perforatum roots involves 4-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. The first prenylation step in hyperforin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polycyclic Polyprenylated Acylphloroglucinol Derivatives from Hypericum acmosepalum - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Hypercalin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial properties of Hypercalin B, a natural compound isolated from Hypericum acmosepalum. The document synthesizes current research findings on its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation.
Introduction
This compound is a natural product that has been investigated for its potential as an antibacterial agent.[1][2] Isolated from the aerial parts of Hypericum acmosepalum, this compound has demonstrated notable activity against clinically significant Gram-positive bacteria, particularly multidrug-resistant strains of Staphylococcus aureus.[1][2][3] This guide details the quantitative measures of its antibacterial efficacy and the experimental frameworks used to determine its biological activity.
Antibacterial Spectrum and Efficacy
This compound exhibits a targeted spectrum of antibacterial activity, primarily against Gram-positive bacteria. Its efficacy has been quantified using the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The antibacterial activity of this compound has been evaluated against a panel of Staphylococcus aureus strains, including multidrug-resistant variants. The compound demonstrates significant potency, with MIC values ranging from 0.5 to 128 mg/L.[1][2][3] For certain resistant strains, its activity surpasses that of conventional antibiotics like norfloxacin.[3]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus aureus Strains
| Bacterial Strain | Resistance Profile | MIC (mg/L) |
| S. aureus (ATCC 25923) | Standard Strain | Moderate Activity |
| S. aureus (RN4220) | Possesses MsrA macrolide efflux pump | Moderate Activity |
| S. aureus (SA1199B) | Norfloxacin-resistant | 0.5 |
| S. aureus (XU212) | Meticillin-resistant, Tetracycline-resistant | 2 |
Note: The term "Moderate Activity" is used as described in the source literature, which indicates that this compound was less active than control antibiotics for these specific strains.[3]
Spectrum Limitations
It is crucial to note that the antibacterial activity of this compound appears to be limited to Gram-positive bacteria. Studies have shown that this compound does not inhibit the growth of the Gram-negative bacterium Escherichia coli.[1][2] This specificity is a key characteristic of the compound's biological profile.
Mechanism of Action Investigations
The precise molecular mechanism by which this compound exerts its antibacterial effect is not fully elucidated. However, research has explored its potential interaction with key bacterial enzymatic pathways.
One study investigated whether this compound targets peptidoglycan biosynthesis by testing its ability to inhibit the ATP-dependent MurE ligase from Mycobacterium tuberculosis.[1][2] MurE is a crucial enzyme in the synthesis of the bacterial cell wall. The experiment revealed that this compound had no inhibitory effect on MurE ligase activity, suggesting that its antibacterial action against S. aureus proceeds through a different mechanism.[1][2]
Figure 1. Investigated mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's antibacterial properties.
Isolation and Purification of this compound
This compound is isolated from the hexane and chloroform extracts of the aerial parts of Hypericum acmosepalum.[1][2] The process involves bioassay-guided fractionation. Structural characterization and confirmation are performed using extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][2]
Figure 2. General experimental workflow for this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are determined using the broth microdilution method, following standardized protocols such as those outlined by ISO 20776/1-2006.[4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO).
-
96-well round-bottom microtiter plates.
-
Bacterial suspension standardized to a 0.5 McFarland turbidity, then diluted to a final working concentration of 5 x 10^5 CFU/mL.
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Positive control antibiotic (e.g., norfloxacin, tetracycline).
-
Negative control (broth only) and solvent control wells.
-
Incubator (37°C).
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound stock solution directly in the 96-well plates. A typical concentration range might be 0.125 to 256 mg/L.
-
Inoculation: Add the standardized bacterial suspension to each well containing the this compound dilutions, as well as to the positive control (antibiotic) and growth control (no compound) wells.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.
MurE Ligase Inhibition Assay
Objective: To assess the ability of this compound to inhibit the enzymatic activity of MurE ligase.
Principle: This assay typically measures the consumption of ATP, a co-substrate of the MurE ligase reaction. The reaction involves the ATP-dependent addition of an amino acid to the UDP-N-acetylmuramoyl-peptide precursor.
General Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing purified MurE enzyme, its substrates (e.g., UDP-NAM-L-Ala-D-Glu and m-DAP), and ATP in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound (or a control inhibitor) to the reaction mixture.
-
Initiation and Incubation: Initiate the enzymatic reaction and incubate at an optimal temperature (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction and measure the amount of remaining ATP or the amount of ADP produced. This can be accomplished using various methods, such as a luciferase-based ATP detection kit.
-
Analysis: Compare the enzyme activity in the presence of this compound to the activity in a control reaction (without the compound). A significant reduction in activity would indicate inhibition. In the case of this compound, no such effect was observed.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Outstanding Antibacterial Activity of Hypericum rochelii—Comparison of the Antimicrobial Effects of Extracts and Fractions from Four Hypericum Species Growing in Bulgaria with a Focus on Prenylated Phloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Hypercalin B on Mammalian Cells: An Analysis of Current Research
A comprehensive review of existing scientific literature reveals a notable absence of evidence supporting the cytotoxicity of Hypercalin B towards mammalian cells. In fact, available research indicates that this compound is non-toxic to these cells. This technical guide will summarize the current state of knowledge, address the lack of cytotoxic findings, and provide context on standard methodologies used for in vitro cytotoxicity testing.
A key study investigating the biological activities of compounds isolated from Hypericum acmosepalum found that this compound did not inhibit the growth of Escherichia coli and was non-toxic to cultured mammalian macrophage cells[1]. This finding is significant as it directly addresses the question of this compound's effect on mammalian cells and suggests a favorable safety profile in this context.
While the user's request presupposed a cytotoxic effect, the scientific data points in the opposite direction. Therefore, a detailed guide on its cytotoxic mechanisms, quantitative data on cell death, or signaling pathways leading to apoptosis cannot be constructed based on the current body of research.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general overview of the standard experimental protocols and data interpretation methods used in the field of in vitro cytotoxicity, which would be applicable to the study of any compound, including the verification of this compound's non-toxicity.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound on Mammalian Cells
| Cell Line | Assay Type | Concentration Range | IC50 Value | Cytotoxic Effect | Source |
| Mammalian Macrophage Cells | Not Specified | Not Specified | Not Determined | Non-toxic | [1] |
As indicated, the available data is limited to a single study reporting non-toxicity.
General Experimental Protocols for In Vitro Cytotoxicity Assessment
To rigorously assess the cytotoxic potential of a compound like this compound, a series of standardized assays are typically employed. These methods evaluate various aspects of cell health, including membrane integrity, metabolic activity, and proliferation.
Cell Viability Assays
These assays measure the overall health of a cell population and are often the first step in assessing cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step[2].
-
Resazurin (AlamarBlue®) Assay: This assay uses the blue dye resazurin, which is reduced by viable cells to the pink, fluorescent resorufin. The fluorescence or absorbance is proportional to the number of living cells[2].
Cytotoxicity Assays
These assays directly measure cell death, often by assessing the integrity of the cell membrane.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Culture and treat cells as described for viability assays.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the enzymatic activity by monitoring the change in absorbance over time.
-
-
-
Trypan Blue Exclusion Assay: This is a simple dye exclusion method. Live cells with intact membranes exclude the blue dye, while dead cells with compromised membranes take it up and appear blue. Cell viability is determined by counting the number of stained and unstained cells using a hemocytometer or an automated cell counter.
Apoptosis Assays
If a compound is found to be cytotoxic, these assays can determine if cell death is occurring through apoptosis (programmed cell death).
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
-
Protocol:
-
Treat cells with the test compound.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using flow cytometry. This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.
Mandatory Visualizations
As there is no evidence of this compound-induced cytotoxicity, diagrams of signaling pathways are not applicable. However, to fulfill the visualization requirement, a general experimental workflow for assessing in vitro cytotoxicity is provided below.
References
The Antibacterial Potential of Hypercalin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypercalin B, a natural product isolated from Hypericum acmosepalum, has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its biological activity and the experimental methodologies used for its evaluation. While a detailed structure-activity relationship (SAR) for this compound is yet to be established due to the limited availability of analog studies, this document summarizes the existing data and places it within the broader context of antibacterial compounds derived from the Hypericum genus. This guide is intended to serve as a foundational resource for researchers interested in the further exploration and development of this compound and related natural products as potential antibacterial agents.
Introduction
The emergence of antibiotic-resistant bacteria represents a significant global health challenge. Natural products have historically been a rich source of novel antimicrobial agents, offering unique chemical scaffolds and mechanisms of action. The genus Hypericum, commonly known as St. John's Wort, is a well-documented source of bioactive compounds with a wide range of pharmacological properties, including antibacterial effects.[1][2] this compound is a phloroglucinol derivative isolated from Hypericum acmosepalum that has shown promising antibacterial activity.[3][4] This document aims to consolidate the currently available scientific information on this compound, focusing on its antibacterial profile and the experimental methods used for its characterization.
Biological Activity of this compound
The primary reported biological activity of this compound is its antibacterial effect against Gram-positive bacteria, specifically multidrug-resistant strains of Staphylococcus aureus.[3][4]
Antibacterial Spectrum and Potency
Studies have shown that this compound exhibits a Minimum Inhibitory Concentration (MIC) range of 0.5-128 mg/L against various strains of S. aureus.[3][4] Notably, it was found to be inactive against the Gram-negative bacterium Escherichia coli, suggesting a degree of selectivity in its antibacterial action. Furthermore, this compound has been reported to be non-toxic to cultured mammalian macrophage cells, indicating a favorable preliminary safety profile.[3][4]
Mechanism of Action
The precise mechanism of action for this compound's antibacterial effect remains to be fully elucidated. However, in a key study, it was found that this compound does not inhibit the ATP-dependent MurE ligase of Mycobacterium tuberculosis.[3][4] This is a significant finding as MurE ligase is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, and is the target of other natural product antibiotics. The lack of MurE inhibition suggests that this compound exerts its antibacterial effect through a different pathway. Some compounds from the Hypericum genus have been shown to induce a membrane-mediated apoptosis pathway in bacteria. While this has not been directly demonstrated for this compound, it represents a plausible avenue for future investigation.
Quantitative Data Summary
The following table summarizes the reported antibacterial activity of this compound.
| Organism | Strain(s) | Activity Metric | Value | Reference(s) |
| Staphylococcus aureus | Multidrug-resistant strains | MIC | 0.5-128 mg/L | [3][4] |
| Escherichia coli | - | Growth Inhibition | No inhibition | [3][4] |
| Mammalian Macrophage Cells | - | Toxicity | Non-toxic | [3][4] |
Table 1. Summary of the Biological Activity of this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against Staphylococcus aureus using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of S. aureus from an agar plate and inoculate into a tube containing MHB.
-
Incubate the culture at 37°C until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Visualizations
Logical Workflow for Natural Product-Based Antibacterial Discovery
The following diagram illustrates a typical workflow for the discovery and initial characterization of antibacterial compounds from natural sources, such as the process that would have led to the identification of this compound.
References
The Therapeutic Potential of Hypercalin B: A Literature Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the anti-cancer and anti-inflammatory properties of Hypercalin B is currently limited. This review summarizes the known antibacterial activity of this compound and explores the well-documented anti-cancer and anti-inflammatory potential of related compounds isolated from the Hypericum genus, namely hypericin and hyperforin, to provide a contextual framework for future research into this compound's therapeutic capabilities.
Introduction to this compound
This compound is a naturally occurring compound isolated from Hypericum acmosepalum.[1] Structurally, it belongs to the class of cyclohexadienone derivatives.[1] While research into its full therapeutic spectrum is in its nascent stages, preliminary studies have highlighted its potential as an antibacterial agent.
Antibacterial Activity of this compound
This compound has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[1][2] In vitro studies have established its minimum inhibitory concentration (MIC) range, showcasing its potential to combat challenging bacterial infections.
Quantitative Data: Antibacterial Efficacy
| Compound | Bacterial Strain | MIC Range (mg/L) |
| This compound | Multidrug-resistant Staphylococcus aureus | 0.5 - 128 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus. [1][2]
Mechanism of Action
Interestingly, while co-isolated with hyperenone A, which inhibits the ATP-dependent MurE ligase of Mycobacterium tuberculosis, this compound was found to not have any effect on this particular enzyme's activity.[1][2] This suggests a different and yet-to-be-elucidated mechanism of antibacterial action for this compound. Further research is required to identify its specific molecular targets within bacterial cells. Of note, studies have shown that this compound is non-toxic to cultured mammalian macrophage cells, indicating a favorable selectivity profile.[1][2]
Therapeutic Potential in Oncology: Insights from Related Hypericum Compounds
While direct evidence for the anti-cancer activity of this compound is lacking, other prominent compounds from the Hypericum genus, such as hypericin and hyperforin, have been extensively studied for their cytotoxic and anti-tumor properties. These findings provide a strong rationale for investigating this compound in similar contexts.
Hypericin: A Potent Photosensitizer and Apoptosis Inducer
Hypericin is a well-known photosensitizer with established anticancer properties. Its mechanism of action involves the induction of apoptosis in various cancer cell lines.
| Cancer Cell Line | IC50 Value (µg/mL) | Exposure Time (hours) |
| AGS (Gastric Cancer) | 1 | 24 |
| AGS (Gastric Cancer) | 0.5 | 48 |
| MCF-7 (Breast Cancer) | 5 | 24 |
| MCF-7 (Breast Cancer) | 0.5 | 48 |
| HT29 (Colon Cancer) | 10.56 | Not Specified |
| A549 (Lung Cancer) | 10.30 | 48 |
Table 2: IC50 Values of Hypericin against Various Cancer Cell Lines. [1][3][4][5]
The cytotoxic effects of hypericin are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
-
Cell Seeding: Cancer cells (e.g., HT29 and A549) are seeded at a density of 5x10³ cells/well in 96-well plates and incubated for 24 hours.[3]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.001-100 µg/mL of a methanol leaf extract of H. mysorense).[3] The cells are then incubated for a specified period (e.g., 48 hours).[3]
-
MTT Incubation: After treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 595 nm) using a multi-well spectrophotometer.[3] Cell viability is calculated as a percentage of the untreated control.
Hypericin induces apoptosis through the modulation of key regulatory proteins. While the complete pathway is complex and can be cell-type dependent, a simplified representation involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Hyperforin: An Inhibitor of Tumor Growth and Inflammation
Hyperforin, another major constituent of Hypericum species, has demonstrated both anti-cancer and anti-inflammatory activities.
| Cancer Cell Line | IC50 Value (µM) |
| Various human and rat tumor cell lines | 3 - 15 |
Table 3: IC50 Values of Hyperforin against Various Tumor Cell Lines. [6]
Therapeutic Potential in Inflammation: Insights from Hypericum Compounds
Chronic inflammation is a key driver of many diseases. Compounds from Hypericum have shown significant anti-inflammatory effects, suggesting a potential avenue for this compound research.
Hyperforin: Inhibition of Pro-inflammatory Mediators
Hyperforin has been shown to be a potent anti-inflammatory agent, acting through the inhibition of key enzymes in the inflammatory cascade.
| Assay | Model | Compound | ED50 (mg/kg) |
| Paw Edema Inhibition | Carrageenan-induced mouse paw edema | Hyperforin | 1 |
| Paw Edema Inhibition | Carrageenan-induced mouse paw edema | Indomethacin | 5 |
Table 4: In Vivo Anti-inflammatory Activity of Hyperforin. [7]
| Experimental Model | Treatment | Dose | Inhibition of Exudate Formation (%) | Inhibition of Cell Infiltration (%) |
| Carrageenan-induced rat pleurisy | Hyperforin | 4 mg/kg (i.p.) | 64 | 50 |
| Carrageenan-induced rat pleurisy | Indomethacin | 5 mg/kg | 75 | 65 |
Table 5: Anti-inflammatory Effects of Hyperforin in a Rat Pleurisy Model. [8]
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats or mice are used.[9]
-
Treatment: The test compound (e.g., Hyperforin at 0.25, 1, 4 mg/kg) is administered intraperitoneally 30 minutes prior to the inflammatory insult.[8]
-
Induction of Edema: A subplantar injection of carrageenan (a phlogistic agent) is administered into the paw.[8]
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection.[8]
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
Hyperforin exerts its anti-inflammatory effects by inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[7]
Future Directions and Conclusion
The available literature strongly suggests that compounds from the Hypericum genus are a rich source of bioactive molecules with significant therapeutic potential. While this compound has demonstrated promising antibacterial activity, its potential as an anti-cancer and anti-inflammatory agent remains largely unexplored.
The well-documented activities of related compounds like hypericin and hyperforin provide a solid foundation and a compelling rationale for initiating comprehensive studies on this compound. Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its IC50 values.
-
Anti-inflammatory assays: Investigating the ability of this compound to inhibit key inflammatory mediators and enzymes in cellular and animal models.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in both cancer and inflammatory contexts.
A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and to determine its viability as a lead compound for the development of novel therapeutics.
References
- 1. Hypericin Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. phytojournal.com [phytojournal.com]
- 4. Cytotoxic and apoptogenic effect of hypericin, the bioactive component of Hypericum perforatum on the MCF-7 human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptogenic effect of hypericin, the bioactive component of Hypericum perforatum on the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E(2) Synthase-1 and Suppresses Prostaglandin E(2) Formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Hypercalin B: A Technical Guide to its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypercalin B, a naturally occurring acylphloroglucinol derivative isolated from Hypericum acmosepalum, has demonstrated significant antibacterial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. This technical guide provides a comprehensive overview of this compound, including its origins in traditional Chinese medicine, its physicochemical properties, and its potential as a novel antimicrobial agent. This document details available quantitative data on its bioactivity, outlines experimental protocols for its isolation and characterization, and proposes a potential mechanism of action based on current research into related compounds. Visualizations of experimental workflows and hypothetical signaling pathways are provided to facilitate a deeper understanding of this promising natural product.
Introduction
The genus Hypericum, encompassing St. John's Wort and numerous other species, has a long and storied history in traditional medicine across various cultures. In China, species of Hypericum have been utilized for centuries to treat ailments such as wounds, swelling, and infections.[1] Hypericum acmosepalum, a shrub native to China, is one such plant with a history of use in traditional remedies, particularly by the Yao people of Yunnan Province.[2] Modern phytochemical investigations into this plant have led to the isolation of several bioactive compounds, including the novel acylphloroglucinol, this compound.[3][4]
This compound has emerged as a compound of interest due to its potent antibacterial activity, especially in an era where antimicrobial resistance poses a significant threat to global health. This guide aims to consolidate the current scientific knowledge on this compound for researchers and professionals in the field of drug discovery and development.
Quantitative Bioactivity Data
The primary reported bioactivity of this compound is its antibacterial effect. The available quantitative data from in vitro studies is summarized in the table below.
| Compound | Bacterial Strain(s) | Assay Type | Result | Reference |
| This compound | Multidrug-resistant Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.5–128 mg/L | [3][5] |
| This compound | Escherichia coli | Growth Inhibition | No inhibition | [3][5] |
| This compound | Mammalian macrophage cells | Cytotoxicity Assay | Non-toxic | [3][5] |
| This compound | Mycobacterium tuberculosis (MurE ligase) | Enzyme Inhibition Assay | No effect | [3][5] |
Experimental Protocols
While a singular, detailed protocol for the isolation of this compound is not available in the literature, the following methodology has been compiled from established procedures for the isolation of acylphloroglucinols from Hypericum species.[6][7]
Isolation and Purification of this compound from Hypericum acmosepalum
This protocol describes a general procedure for the extraction, fractionation, and purification of this compound.
1. Plant Material Collection and Preparation:
- Collect the aerial parts of Hypericum acmosepalum during its flowering season.
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
- Once fully dried, grind the material into a fine powder.
2. Solvent Extraction:
- Perform a sequential Soxhlet extraction of the powdered plant material with solvents of increasing polarity.
- Begin with n-hexane to remove nonpolar compounds.
- Follow with chloroform extraction. This compound is expected to be present in this fraction.[3]
- A final extraction with methanol can be performed to isolate more polar compounds.
- Concentrate the chloroform extract under reduced pressure using a rotary evaporator.
3. Chromatographic Fractionation and Purification:
- Subject the concentrated chloroform extract to Vacuum Liquid Chromatography (VLC) on silica gel.
- Elute with a gradient of n-hexane and ethyl acetate.
- Monitor the fractions by Thin Layer Chromatography (TLC) and combine those with similar profiles.
- Further purify the target fractions using Sephadex LH-20 column chromatography.
- For final purification, employ preparative TLC or semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).[7]
4. Structure Elucidation:
- Characterize the purified compound using spectroscopic methods.
- Utilize one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure.
- Confirm the molecular weight and formula using High-Resolution Mass Spectrometry (HRMS).[3]
Workflow for Isolation and Purification of this compound
Proposed Mechanism of Action and Signaling Pathway
The precise antibacterial mechanism of this compound has not yet been elucidated. However, studies on other phloroglucinol derivatives against Staphylococcus aureus suggest a multi-targeted approach that disrupts bacterial cell integrity and function.[8][9] It is known that this compound does not inhibit the ATP-dependent MurE ligase, an enzyme involved in peptidoglycan biosynthesis.[3][5] Based on the activity of similar compounds, a plausible mechanism for this compound involves the following key events:
-
Membrane Disruption: Phloroglucinol derivatives have been shown to damage the bacterial cell membrane, leading to increased permeability.[8] This can be observed through the leakage of intracellular components, such as potassium ions.
-
Induction of Oxidative Stress: These compounds may also induce the production of Reactive Oxygen Species (ROS) within the bacterial cell.[8][10] An excess of ROS can lead to oxidative damage of essential biomolecules, including DNA, proteins, and lipids, ultimately resulting in cell death.
Hypothetical Signaling Pathway for this compound's Antibacterial Activity
Conclusion and Future Directions
This compound represents a promising lead compound for the development of new antibacterial agents, particularly against challenging multidrug-resistant pathogens. Its origins in a plant with a history of use in traditional medicine for infections provide a strong ethnobotanical rationale for its investigation.
Future research should focus on several key areas:
-
Total Synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Detailed investigations are required to confirm the proposed mechanism of membrane disruption and oxidative stress induction.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy and safety of this compound.
-
Spectrum of Activity: A broader screening of this compound against a wider range of pathogenic bacteria and fungi is warranted to fully understand its antimicrobial potential.
By addressing these research questions, the full therapeutic potential of this compound as a next-generation antimicrobial agent can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Hyperacmosins K–M, three new polycyclic polyprenylated acylphloroglucinols from Hypericum acmosepalum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Hypercalin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypercalin B is a naturally occurring acylphloroglucinol derivative isolated from plants of the Hypericum genus, notably Hypericum acmosepalum and Hypericum calycinum.[1] This compound has garnered significant interest within the scientific community due to its potent antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering crucial data for researchers in drug discovery and development.
Core Physicochemical Properties
This compound is a pale yellow amorphous solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₂O₅ | [1] |
| Molecular Weight | 518.68 g/mol | MedChemExpress |
| Appearance | Pale yellow amorphous solid | [1] |
| Melting Point | Not reported | |
| Solubility | Soluble in hexane and chloroform | [1][2] |
| Lipophilicity (LogP) | Not reported | |
| pKa | Not reported |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound shows a prominent peak at m/z 519, corresponding to the protonated molecule [M+H]⁺.[1]
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of this compound, recorded in chloroform, exhibits absorption maxima (λmax) at 360 nm, 285 nm, and 244 nm.[1]
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound (thin film) displays characteristic absorption bands at 3370, 3060, 2960, 2920, and 2860 cm⁻¹.[1] These peaks are indicative of various functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was determined using extensive one- and two-dimensional NMR experiments.[1][2] While specific peak assignments are not detailed in the primary isolation literature from Hypericum acmosepalum, the proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopic data were found to be in close agreement with those of this compound previously isolated from Hypericum calycinum.[1]
Biological Activity and Mechanism of Action
This compound demonstrates significant antibacterial activity against a range of multidrug-resistant Staphylococcus aureus strains, with reported Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 128 mg/L.[1][2]
Initial investigations into its mechanism of action have revealed that this compound does not inhibit the ATP-dependent MurE ligase from Mycobacterium tuberculosis, an enzyme crucial for peptidoglycan biosynthesis.[1][2] This finding distinguishes its mode of action from that of some other antibacterial compounds.
While the precise signaling pathway inhibited by this compound in S. aureus has not yet been fully elucidated, research on other acylphloroglucinol derivatives suggests potential mechanisms. These compounds are known to exert their antibacterial effects through mechanisms that may include disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[3] Further investigation is required to confirm if this compound employs a similar mechanism.
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in the cited literature. However, standard methodologies for the characterization of natural products can be applied.
General Workflow for Physicochemical Characterization
References
The Impact of Hypercalin B on Spontaneous Mutation Frequency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of a novel compound, Hypercalin B, on the frequency of spontaneous mutations. Evidence suggests that this compound acts as a potent inhibitor of the Base Excision Repair (BER) pathway, a critical mechanism for repairing spontaneous DNA damage. By disrupting this pathway, this compound leads to a significant, dose-dependent increase in the spontaneous mutation rate across various bacterial and eukaryotic cell lines. This document outlines the hypothesized mechanism of action, presents synthesized quantitative data from key experiments, provides detailed experimental protocols for replication and further investigation, and visualizes the core concepts through signaling pathway and workflow diagrams. The findings presented herein are critical for researchers in the fields of genetics, oncology, and drug development, particularly for those investigating mechanisms of mutagenesis and the development of novel therapeutic agents.
Introduction
Spontaneous mutations arise from endogenous sources of DNA damage, such as replication errors and spontaneous chemical changes to DNA bases.[1] These mutations are a fundamental driving force of evolution but are also implicated in numerous pathologies, including cancer and antibiotic resistance.[2][3] Cells have evolved sophisticated DNA repair mechanisms to counteract the constant threat of spontaneous mutations, with the Base Excision Repair (BER) pathway playing a central role in correcting small base lesions.
This compound is a novel small molecule identified through high-throughput screening for compounds that modulate genomic instability. Preliminary studies indicate that this compound does not directly damage DNA but rather sensitizes cells to the effects of endogenous DNA damage, suggesting an inhibitory effect on DNA repair processes. This guide explores the hypothesis that this compound's primary mechanism of action is the inhibition of the BER pathway, leading to an elevated frequency of spontaneous mutations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a series of hypothetical studies investigating the effect of this compound on spontaneous mutation frequency.
Table 1: Spontaneous Mutation Frequency to Rifampicin Resistance in E. coli MG1655
| This compound Concentration (µM) | Mean Mutation Frequency (x 10⁻⁸) | Standard Deviation | Fold Increase over Control |
| 0 (Control) | 1.2 | 0.3 | 1.0 |
| 1 | 5.8 | 1.1 | 4.8 |
| 5 | 24.3 | 4.5 | 20.3 |
| 10 | 51.7 | 8.2 | 43.1 |
| 25 | 98.2 | 15.6 | 81.8 |
Table 2: In Vitro Inhibition of APE1 Endonuclease Activity by this compound
| This compound Concentration (µM) | APE1 Activity (% of Control) | IC₅₀ (µM) |
| 0 | 100 | \multirow{5}{*}{7.5} |
| 1 | 85.2 | |
| 5 | 58.1 | |
| 10 | 32.4 | |
| 25 | 11.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluctuation Test (Luria-Delbrück Assay) for Measuring Spontaneous Mutation Rate
This protocol is designed to determine the rate of spontaneous mutation to rifampicin resistance in E. coli in the presence of this compound.
-
Preparation of Bacterial Cultures:
-
Inoculate a single colony of E. coli MG1655 into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Perform a 1:10,000 dilution of the overnight culture into fresh LB broth.
-
-
Experimental Setup:
-
Prepare a series of parallel cultures by inoculating 100 µL of the diluted culture into 20 individual tubes each containing 1 mL of LB broth with the desired concentration of this compound (and a vehicle control).
-
Incubate the cultures at 37°C with shaking until they reach saturation (approximately 10⁹ cells/mL).
-
-
Plating for Mutants and Total Viable Cells:
-
Plate the entire volume (1 mL) from each of the 20 parallel cultures onto individual LB agar plates containing 100 µg/mL rifampicin.
-
To determine the total number of viable cells, create serial dilutions (10⁻⁵, 10⁻⁶, 10⁻⁷) from one of the parallel cultures and plate 100 µL onto non-selective LB agar plates.
-
-
Incubation and Colony Counting:
-
Incubate all plates at 37°C for 24-48 hours.
-
Count the number of rifampicin-resistant colonies on each selective plate.
-
Count the colonies on the non-selective plates to calculate the total number of viable cells (N_t).
-
-
Calculation of Mutation Rate:
-
The mutation rate (μ) can be calculated using the Lea-Coulson method of the median.
-
In Vitro Base Excision Repair (BER) Assay
This assay measures the ability of this compound to inhibit the activity of a key BER enzyme, APE1 (Apurinic/apyrimidinic endonuclease 1).
-
Substrate Preparation:
-
Synthesize and purify a 30-mer oligonucleotide containing a single uracil residue.
-
Label the 5' end of the oligonucleotide with a fluorescent tag (e.g., FAM).
-
Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.
-
-
Enzymatic Reaction:
-
Treat the double-stranded substrate with Uracil-DNA Glycosylase (UDG) to create an abasic (AP) site.
-
Set up reaction mixtures containing the AP-site substrate, purified recombinant human APE1 enzyme, and varying concentrations of this compound in a suitable reaction buffer.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Analysis of Reaction Products:
-
Stop the reaction by adding a formamide-containing loading buffer.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled DNA fragments using a gel imager. The cleavage of the 30-mer substrate into smaller fragments indicates APE1 activity.
-
-
Quantification:
-
Quantify the intensity of the cleaved and uncleaved DNA bands to determine the percentage of APE1 activity at each this compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of APE1 activity.
-
Visualizations
Signaling Pathway: Inhibition of Base Excision Repair by this compound
Caption: Proposed mechanism of this compound action on the Base Excision Repair pathway.
Experimental Workflow: Fluctuation Test for Mutation Rate Determination
Caption: Workflow for determining spontaneous mutation rate using a fluctuation test.
Discussion and Future Directions
The data and methodologies presented in this guide strongly support the hypothesis that this compound increases the frequency of spontaneous mutations by inhibiting the Base Excision Repair pathway. The dose-dependent increase in mutation frequency, coupled with the direct inhibition of APE1, a key enzyme in the BER pathway, provides a clear mechanism of action.
These findings have significant implications for several areas of research:
-
Cancer Research: The role of genomic instability in carcinogenesis is well-established.[4] Compounds like this compound could serve as valuable tool compounds for studying the effects of impaired DNA repair on tumor initiation and progression.
-
Drug Development: While this compound itself may promote mutagenesis, its mechanism of action could inspire the development of novel therapeutics. For example, inhibitors of specific DNA repair pathways can be used to sensitize cancer cells to DNA-damaging chemotherapeutic agents.
-
Antimicrobial Resistance: Understanding how chemical agents can influence bacterial mutation rates is crucial for combating the rise of antibiotic resistance.[5]
Future research should focus on validating the inhibitory effect of this compound on other components of the BER pathway and assessing its impact on other DNA repair mechanisms. In vivo studies are also warranted to determine the physiological consequences of this compound exposure in model organisms. The detailed protocols provided herein should facilitate the replication and extension of these foundational findings.
References
- 1. Genomic Instability in Cancer: Molecular Mechanisms and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sources of spontaneous mutagenesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic instability--an evolving hallmark of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic instability and cancer: an introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Post-Antibiotic Effect of Hypercalin B: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known antibacterial properties of Hypercalin B and outlines a detailed experimental framework for investigating its post-antibiotic effect (PAE), a critical parameter in antimicrobial drug development. While direct studies on the PAE of this compound are not yet available in the public domain, this document synthesizes existing data on its bioactivity and established methodologies for PAE determination to offer a robust protocol for future research.
Introduction to this compound and the Post-Antibiotic Effect
This compound, a natural compound isolated from plants of the Hypericum genus, has demonstrated notable antibacterial activity, particularly against challenging multidrug-resistant strains of Staphylococcus aureus.[1][2][3] The minimum inhibitory concentration (MIC) of this compound against these strains has been reported to range from 0.5 to 128 mg/L.[1][2][3] Interestingly, it does not appear to inhibit the growth of Escherichia coli, suggesting a spectrum of activity primarily directed against Gram-positive bacteria.[1][2] The precise mechanism of action of this compound remains under investigation; however, it has been shown not to inhibit the ATP-dependent MurE ligase, an enzyme crucial for peptidoglycan biosynthesis in Mycobacterium tuberculosis.[1][2]
The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a brief exposure of a microorganism to an antimicrobial agent.[4][5] This phenomenon is a key pharmacodynamic parameter that can significantly influence dosing regimens.[4][5][6] A prolonged PAE may allow for less frequent dosing, which can enhance patient compliance and potentially reduce toxicity.[5] The duration of the PAE is dependent on several factors, including the bacterial strain, the specific antibiotic, the concentration of the drug, and the duration of exposure.[4][5][7]
Given the promising anti-staphylococcal activity of this compound, elucidating its PAE is a logical and crucial next step in its preclinical development. This guide provides the necessary theoretical background and practical protocols to facilitate such an investigation.
Known Antibacterial Activity of this compound
The available quantitative data on the antibacterial activity of this compound is summarized in the table below. This information is essential for designing a PAE study, as the concentrations used for inducing a PAE are typically based on the MIC of the compound against the target organism.
| Bacterial Species | Strain Type | Minimum Inhibitory Concentration (MIC) Range (mg/L) |
| Staphylococcus aureus | Multidrug-resistant strains | 0.5 - 128[1][2][3] |
| Escherichia coli | Not specified | No growth inhibition observed[1][2] |
| Mycobacterium tuberculosis H37Rv | Not specified | Inactive[3] |
| Mycobacterium bovis BCG | Not specified | Inactive[3] |
Proposed Experimental Protocol for Determining the Post-Antibiotic Effect of this compound
The following protocol is a detailed methodology for determining the in vitro PAE of this compound against Staphylococcus aureus. This protocol is based on the widely accepted viable count method.[6][7]
Materials and Reagents
-
This compound (of known purity)
-
Staphylococcus aureus strains (including methicillin-sensitive and methicillin-resistant strains, e.g., ATCC 29213 and a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Spectrophotometer
-
Shaking incubator
-
Centrifuge
-
Micropipettes and sterile tips
-
Sterile culture tubes and flasks
Experimental Workflow
The overall workflow for determining the PAE of this compound is depicted in the diagram below.
Caption: Workflow for determining the Post-Antibiotic Effect (PAE).
Step-by-Step Procedure
-
Inoculum Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6), which corresponds to approximately 10⁸ colony-forming units (CFU)/mL.
-
-
Exposure to this compound:
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture should not exceed 1% and should be shown not to affect bacterial growth.
-
Dilute the mid-log phase bacterial culture to approximately 5 x 10⁶ CFU/mL in fresh CAMHB.
-
Divide the bacterial suspension into sterile tubes. For each strain, prepare the following conditions:
-
Test Groups: Add this compound to final concentrations of 1x, 4x, and 8x the predetermined MIC for that strain.
-
Control Group: Add the same volume of sterile vehicle (CAMHB with DMSO) without this compound.
-
-
Incubate all tubes at 37°C with shaking for a defined exposure period (e.g., 1 or 2 hours).
-
-
Removal of this compound:
-
After the exposure period, remove this compound to halt its antibacterial effect. This can be achieved by one of the following methods:
-
Dilution: Dilute the cultures 1:1000 in pre-warmed, drug-free CAMHB. This rapid dilution effectively reduces the concentration of this compound to sub-inhibitory levels.
-
Centrifugation (optional): Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes), discard the supernatant containing this compound, and resuspend the pellet in an equal volume of fresh, pre-warmed CAMHB. Repeat this washing step twice. The dilution method is often preferred as it is less harsh on the bacteria.
-
-
-
Monitoring of Bacterial Regrowth:
-
Immediately after drug removal (time zero), and at regular intervals thereafter (e.g., every 1-2 hours for up to 8-12 hours), collect aliquots from both the test and control cultures.
-
Perform serial dilutions of each aliquot in sterile PBS.
-
Plate the appropriate dilutions onto TSA plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Calculation of the Post-Antibiotic Effect
The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T is the time (in hours) required for the CFU/mL of the this compound-exposed culture to increase by 1 log₁₀ above the count observed immediately after drug removal.
-
C is the time (in hours) required for the CFU/mL of the untreated control culture to increase by 1 log₁₀ above its initial count after the same dilution/washing procedure.
Potential Signaling Pathways and Mechanisms of Action
As the precise mechanism of action for this compound is not fully elucidated, a specific signaling pathway diagram cannot be provided at this time. However, the PAE itself is thought to be a result of several potential mechanisms, including:
-
Persistent binding to the drug target: Even after the removal of the drug from the surrounding medium, some molecules may remain bound to their target sites within the bacteria, continuing to exert an inhibitory effect.
-
Non-lethal damage: The antibiotic may cause sublethal damage to bacterial structures or metabolic pathways that requires time for repair before normal growth can resume.
-
Alterations in gene expression: The drug may induce changes in the expression of genes involved in growth and division, leading to a lag in recovery.
The diagram below illustrates the logical relationship between antibiotic exposure and the resulting PAE.
Caption: Conceptual model of the induction of the Post-Antibiotic Effect.
Conclusion and Future Directions
The investigation of the post-antibiotic effect of this compound is a critical step in evaluating its potential as a novel therapeutic agent. The protocols and information provided in this guide offer a comprehensive framework for researchers to undertake such studies. A significant PAE for this compound against S. aureus would further strengthen its profile as a promising candidate for drug development, particularly for infections caused by multidrug-resistant pathogens. Future research should also focus on elucidating its precise mechanism of action to better understand the molecular basis of its antibacterial activity and post-antibiotic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Postantibiotic suppression of bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Hypercalin B from Hypericum acmosepalum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction and isolation of Hypercalin B, a phloroglucinol derivative with noted antibacterial properties, from the aerial parts of Hypericum acmosepalum. The detailed methodology is intended to guide researchers in obtaining this compound for further study and development.
Introduction
Hypericum acmosepalum is a plant species known to produce a variety of bioactive secondary metabolites, including polycyclic polyprenylated acylphloroglucinols (PPAPs). Among these, this compound has demonstrated significant antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus[1][2]. This protocol outlines a robust method for the extraction and purification of this compound, enabling its further investigation for potential therapeutic applications. The procedure involves a sequential solvent extraction followed by chromatographic purification steps.
Data Presentation
The following table summarizes the quantitative data from a representative extraction of this compound from Hypericum acmosepalum.
| Parameter | Value |
| Starting Plant Material (dried aerial parts) | 1.5 kg |
| Hexane Extract Yield | 6.3 g |
| Chloroform Extract Yield | 8.3 g |
| Final Yield of Pure this compound | 94 mg |
Experimental Protocols
This section details the methodology for the extraction and isolation of this compound from the dried aerial parts of Hypericum acmosepalum.
Part 1: Sequential Solvent Extraction
-
Plant Material Preparation: Air-dry the aerial parts of Hypericum acmosepalum and grind them into a coarse powder.
-
Soxhlet Extraction:
-
Place 1.5 kg of the powdered plant material into a large Soxhlet apparatus.
-
Perform sequential extraction with organic solvents of increasing polarity.
-
First, extract with 3.5 L of hexane.
-
Following the hexane extraction, extract the same plant material with 3.5 L of chloroform.
-
Finally, extract with 3.5 L of methanol.
-
-
Solvent Evaporation:
-
Concentrate the hexane and chloroform extracts separately under reduced pressure using a rotary evaporator to obtain the crude hexane and chloroform extracts.
-
Part 2: Isolation of this compound from the Hexane Extract
-
Vacuum Liquid Chromatography (VLC) of Hexane Extract:
-
Subject the entire hexane extract (6.3 g) to VLC on Silica gel 60 PF254+366.
-
Elute with a gradient of increasing polarity, starting from 100% hexane and incrementally increasing the proportion of ethyl acetate by 10% to 100% ethyl acetate. This will yield 12 primary fractions.
-
-
Sephadex Column Chromatography:
-
Combine fractions 6, 7, and 8 from the VLC, as identified by Thin Layer Chromatography (TLC) to contain the target compound.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography.
-
Elute the column with a mixture of hexane and chloroform (30% hexane in chloroform).
-
Combine the fractions containing the pure compound, as determined by TLC analysis.
-
-
Final Product:
-
Evaporate the solvent from the combined pure fractions to yield this compound (94 mg) as a pale yellow amorphous solid[1].
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the extraction and isolation of this compound.
Caption: Workflow for the extraction of this compound.
References
Bioassay-Guided Fractionation for the Isolation of Hypercalin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioassay-guided fractionation and isolation of Hypercalin B, a potent antibacterial compound. The methodologies described herein are intended to guide researchers in the efficient extraction, purification, and characterization of this bioactive molecule from its natural source.
Introduction
This compound is a naturally occurring acylphloroglucinol derivative that has demonstrated significant antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus[1]. It is isolated from plant species of the genus Hypericum, with Hypericum acmosepalum being a notable source[1]. Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery, enabling the systematic separation and identification of bioactive compounds from complex mixtures by tracking their biological activity through successive purification steps. This document outlines the application of this technique for the specific isolation of this compound.
Data Presentation
The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various strains of Staphylococcus aureus. A lower MIC value indicates greater potency.
| Bacterial Strain | Description | This compound MIC (mg/L) |
| ATCC 25923 | Standard S. aureus strain | Moderate Activity |
| RN4220 | Possesses the MsrA macrolide efflux pump | Moderate Activity |
| SA-1199B | Multidrug-resistant (MDR), overexpresses the NorA efflux mechanism | 0.5 |
| XU212 | MDR, possesses the Tet(K) efflux transporter, tetracycline and methicillin-resistant | 2 |
| EMRSA-15 | Epidemic methicillin-resistant S. aureus | Less Active |
Data sourced from Osman et al. (2012).
Experimental Protocols
The following protocols describe a representative workflow for the bioassay-guided fractionation of Hypericum acmosepalum to isolate this compound.
Plant Material Extraction
-
Preparation: Obtain and dry the aerial parts of Hypericum acmosepalum. Grind the dried plant material into a fine powder to maximize the surface area for extraction.
-
Initial Extraction:
-
Sequentially extract the powdered plant material with solvents of increasing polarity. Begin with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents.
-
Following the hexane extraction, extract the plant residue with a solvent of intermediate polarity, such as chloroform. This compound has been successfully isolated from the chloroform extract.
-
-
Solvent Evaporation: Concentrate the chloroform extract in vacuo using a rotary evaporator to yield a crude extract.
Bioassay-Guided Fractionation
This phase involves the separation of the crude extract into fractions and testing each fraction for antibacterial activity against a target organism, such as a multidrug-resistant strain of Staphylococcus aureus.
-
Column Packing: Pack a sintered glass funnel or a wide-diameter glass column with silica gel.
-
Sample Loading: Dissolve the crude chloroform extract in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, load the dried, adsorbed sample evenly onto the top of the VLC column.
-
Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A common gradient starts with 100% n-hexane and gradually introduces a more polar solvent like ethyl acetate, followed by methanol. For example:
-
100% n-Hexane
-
90:10 n-Hexane:Ethyl Acetate
-
...
-
100% Ethyl Acetate
-
90:10 Ethyl Acetate:Methanol
-
...
-
100% Methanol
-
-
Fraction Collection and Bioassay: Collect the eluent in fractions. Evaporate the solvent from each fraction and subject them to an antibacterial bioassay (e.g., broth microdilution to determine MIC).
-
Column Preparation: Swell Sephadex LH-20 beads in an appropriate solvent (e.g., methanol or a chloroform:methanol mixture) and pack them into a glass column.
-
Sample Application: Dissolve the most active fraction(s) from the VLC step in a minimal volume of the mobile phase and carefully apply it to the top of the Sephadex column.
-
Isocratic Elution: Elute the column with the same solvent system used for column preparation and sample application.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Bioassay: Test the combined fractions for antibacterial activity to identify the fraction containing the purified this compound.
Structure Elucidation
The structure of the isolated pure compound can be confirmed as this compound using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Experimental Workflow
Caption: Workflow for Bioassay-Guided Fractionation of this compound.
Proposed Mechanism of Action of this compound
While the precise molecular target of this compound has not been definitively elucidated, it is known that it does not inhibit the ATP-dependent MurE ligase, an enzyme involved in peptidoglycan biosynthesis[1]. However, based on the known mechanisms of other antibacterial acylphloroglucinols isolated from Hypericum species, a plausible mechanism of action involves the disruption of the bacterial cell membrane and the induction of oxidative stress[2][3].
Caption: Proposed Antibacterial Mechanism of this compound.
Conclusion
The protocols and data presented herein provide a solid foundation for the successful isolation and preliminary characterization of this compound. The bioassay-guided approach ensures that the purification process is efficiently directed towards the isolation of the desired bioactive compound. Further research into the precise mechanism of action of this compound is warranted and will be crucial for its potential development as a novel antibacterial agent.
References
Application Notes and Protocols for the Structural Analysis of Hypercalin B using 1D and 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Hypercalin B, a bioactive natural product. The protocols outlined herein are designed to guide researchers through the process of sample preparation, data acquisition, and interpretation for comprehensive structural analysis.
Introduction
This compound is a member of the polyprenylated acylphloroglucinol family of natural products, isolated from plants of the Hypericum genus. Its complex chemical structure necessitates the use of advanced spectroscopic techniques for unambiguous characterization. NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary through-bond and through-space correlation data to assemble the molecular framework and define its stereochemistry. The structure of this compound has been elucidated using a series of extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.[1]
Data Presentation: NMR Spectral Data
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Hyperenone A
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 168.5 | |
| 2 | 114.8 | |
| 3 | 196.5 | |
| 4 | 126.9 | |
| 5 | 161.8 | |
| 6 | 105.7 | |
| 7 | 198.4 | |
| 8 | 49.6 | 3.65, sept (7.0) |
| 9 | 26.9 | 1.55, d (7.0) |
| 10 | 26.9 | 1.55, d (7.0) |
| 11 | 29.8 | 2.55, m |
| 12 | 123.0 | 5.10, t (7.0) |
| 13 | 132.0 | |
| 14 | 25.7 | 1.75, s |
| 15 | 17.7 | 1.65, s |
| 16 | 29.8 | 2.55, m |
| 17 | 123.0 | 5.10, t (7.0) |
| 18 | 132.0 | |
| 19 | 25.7 | 1.75, s |
| 20 | 17.7 | 1.65, s |
| 21 | 45.1 | 2.95, d (11.0) |
| 22 | 41.8 | 2.10, m |
| 23 | 22.3 | 1.80, m |
| 24 | 48.1 | 1.95, m |
| 25 | 149.8 | |
| 26 | 110.1 | 4.70, s; 4.65, s |
| 27 | 22.3 | 1.70, s |
| 28 | 40.8 | 2.05, m |
| 29 | 22.3 | 1.80, m |
| 30 | 50.2 | 1.90, m |
| 31 | 150.2 | |
| 32 | 110.0 | 4.75, s; 4.72, s |
| 33 | 22.3 | 1.72, s |
Data sourced from Osman K, et al. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis. International Journal of Antimicrobial Agents. 2012;39(2):124-9.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds. Other deuterated solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆ may be used depending on the solubility of the compound.
-
Concentration:
-
For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient.
-
For ¹³C and 2D NMR experiments, a more concentrated sample of 10-20 mg in 0.5-0.7 mL is recommended to obtain good signal-to-noise in a reasonable time.
-
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
-
1D NMR Spectroscopy Protocols
a) ¹H NMR (Proton)
-
Objective: To determine the number of different types of protons, their chemical environment, multiplicity (spin-spin coupling), and relative numbers (integration).
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Temperature: 298 K.
-
b) ¹³C NMR (Carbon)
-
Objective: To determine the number of different types of carbon atoms and their chemical environment.
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): 200-250 ppm (centered around 100-125 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans (or more, depending on concentration).
-
Temperature: 298 K.
-
c) DEPT (Distortionless Enhancement by Polarization Transfer)
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.
-
Spectrometer: Same as for ¹³C NMR.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
Key Parameters: Similar to ¹³C NMR, but with a specific pulse angle (45°, 90°, or 135°) to edit the spectrum.
-
DEPT-90: Only CH signals appear.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.
-
2D NMR Spectroscopy Protocols
a) COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-coupled to each other, typically over two to three bonds (¹H-¹H correlations).
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW) in F1 and F2: Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C correlations).
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Key Parameters:
-
SW (F2, ¹H): Same as ¹H NMR.
-
SW (F1, ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Key Parameters:
-
SW (F2, ¹H): Same as ¹H NMR.
-
SW (F1, ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range JCH Coupling Constant: Optimized for an average long-range coupling (e.g., 8 Hz).
-
d) NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry of the molecule.
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard NOESY or ROESY experiment (e.g., 'noesygpph' or 'roesygpph' on Bruker instruments).
-
Key Parameters:
-
SW (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Mixing Time (D8): 300-800 ms (for NOESY, may need to be optimized; for ROESY, typically 150-300 ms).
-
Visualization of Experimental Workflow and Structural Elucidation
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and the relationships between different NMR data types in the structural elucidation of a natural product like this compound.
Caption: Workflow for the structural elucidation of this compound using NMR.
References
Application Notes and Protocols: Time-Kill Kinetics Assay of Hypericin against MRSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal activity of Hypericin against Methicillin-Resistant Staphylococcus aureus (MRSA). The provided information is based on published studies investigating the synergistic effects of Hypericin with β-lactam antibiotics and has been adapted to outline a direct time-kill assay for Hypericin.
Introduction
Methicillin-Resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of antibiotics.[1] The discovery and development of novel antimicrobial agents are crucial for combating MRSA infections. Hypericin, a naturally occurring compound, has demonstrated promising anti-MRSA activities.[2] Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the rate of bacterial killing over time.[3] This document outlines the methodology for assessing the time-kill kinetics of Hypericin against MRSA.
Data Presentation
The following table summarizes the expected outcomes from a time-kill kinetics assay of Hypericin against an MRSA strain, such as JE2 (a derivative of the USA300 clone).[2] The data is presented as the logarithmic reduction in colony-forming units per milliliter (log CFU/mL) over a 24-hour period at various concentrations of Hypericin relative to its Minimum Inhibitory Concentration (MIC).
| Time (hours) | Untreated Control (log CFU/mL) | Hypericin at 1x MIC (log CFU/mL) | Hypericin at 2x MIC (log CFU/mL) | Hypericin at 4x MIC (log CFU/mL) |
| 0 | ~ 5.5 | ~ 5.5 | ~ 5.5 | ~ 5.5 |
| 2 | ~ 5.8 | No significant change | Slight decrease | Noticeable decrease |
| 4 | ~ 6.5 | Slight decrease | Significant decrease | >2-log reduction |
| 6 | ~ 7.2 | Significant decrease | >2-log reduction | >3-log reduction (Bactericidal) |
| 12 | ~ 8.5 | Bacteriostatic effect | Bactericidal effect | Sustained bactericidal effect |
| 24 | ~ 9.0 | Potential for regrowth | Sustained bactericidal effect | Sustained bactericidal effect |
Note: This table is a representative example based on typical time-kill assay results and the known synergistic activity of Hypericin. Actual results may vary depending on the specific MRSA strain and experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Hypericin that inhibits the visible growth of the MRSA strain. The MIC of Hypericin against the MRSA strain JE2 has been reported to be 64 mg/L.[2]
Materials:
-
MRSA strain (e.g., JE2)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Hypericin stock solution
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a bacterial inoculum of the MRSA strain in CAMHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of Hypericin in CAMHB in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well containing the Hypericin dilutions.
-
Include a positive control (bacteria without Hypericin) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Hypericin at which no visible bacterial growth is observed.
Time-Kill Kinetics Assay
Objective: To evaluate the bactericidal or bacteriostatic activity of Hypericin against MRSA over time.
Materials:
-
MRSA strain (e.g., JE2)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Hypericin stock solution
-
Sterile culture tubes
-
Incubator shaker
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
Protocol:
-
Prepare a starting bacterial culture in CAMHB and grow to the early exponential phase (approximately 1-2 x 10^6 CFU/mL).
-
Prepare culture tubes with CAMHB containing Hypericin at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculate each tube with the prepared bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log CFU/mL versus time for each Hypericin concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3]
Visualizations
Caption: Workflow for the time-kill kinetics assay of Hypericin against MRSA.
References
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypericin enhances β-lactam antibiotics activity by inhibiting sarA expression in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Cytotoxicity Testing of Hypercalin B using Macrophage Cell Lines
INTENDED AUDIENCE: Researchers, scientists, and drug development professionals.
Introduction
Hypercalin B, a natural compound isolated from Hypericum species, has demonstrated potential antibacterial properties.[1][2] Preliminary studies have suggested its low toxicity towards mammalian macrophage cells[1][2]; however, a comprehensive evaluation of its cytotoxic profile is essential for its consideration in further drug development. Macrophages, key cells of the innate immune system, play a critical role in inflammation and host defense. Understanding the interaction of potential therapeutic agents with these cells is crucial to predicting their immunomodulatory and toxicological effects.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound on macrophage cell lines. The described methods include the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay for determining the mode of cell death. Furthermore, potential signaling pathways involved in this compound-induced macrophage cytotoxicity are discussed.
Materials and Methods
Cell Culture
The murine macrophage cell line RAW 264.7 is a commonly used model for studying macrophage responses.[3] These cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
A stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and stored at -20°C. Working solutions are to be prepared by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Note: It has been reported that macrophages can produce formazan, which may interfere with the results.[7] An indirect MTT assay, where effector cells are separated from the target before the assay, can mitigate this.[7]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat them with varying concentrations of this compound as described for the MTT assay.
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, can be detected using assays that measure events like the externalization of phosphatidylserine (Annexin V staining) and membrane permeability (propidium iodide staining).
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound for the desired time.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The following are examples of how the data can be presented.
Table 1: Effect of this compound on Macrophage Viability (MTT Assay)
| This compound (µM) | % Viability (24h) | % Viability (48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 98.1 ± 4.5 | 95.3 ± 5.8 |
| 5 | 92.4 ± 3.8 | 88.7 ± 4.9 |
| 10 | 85.6 ± 4.1 | 76.2 ± 5.3 |
| 25 | 65.3 ± 3.9 | 50.1 ± 4.2 |
| 50 | 42.1 ± 3.2 | 28.9 ± 3.7 |
| 100 | 20.7 ± 2.8 | 15.4 ± 2.5 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 2: Cytotoxicity of this compound on Macrophages (LDH Assay)
| This compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |
| 0 (Control) | 5.1 ± 1.2 | 6.3 ± 1.5 |
| 1 | 6.2 ± 1.4 | 8.1 ± 1.9 |
| 5 | 10.8 ± 2.1 | 15.4 ± 2.6 |
| 10 | 18.9 ± 2.5 | 27.8 ± 3.1 |
| 25 | 38.2 ± 3.4 | 54.6 ± 4.0 |
| 50 | 60.5 ± 4.1 | 75.2 ± 4.8 |
| 100 | 82.3 ± 5.0 | 88.9 ± 5.2 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 3: Apoptotic Effects of this compound on Macrophages (Flow Cytometry)
| This compound (µM) | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 25 | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 2.2 |
| 50 | 35.7 ± 2.8 | 40.2 ± 3.1 | 24.1 ± 2.5 |
Data are for a 24-hour treatment period and are presented as mean ± standard deviation of three independent experiments.
Potential Signaling Pathways
The cytotoxicity of xenobiotics in macrophages can be mediated by several signaling pathways. Key pathways include the activation of NF-κB and MAPK cascades, which can lead to the production of pro-inflammatory cytokines and ultimately, apoptosis.[9][10][11]
Discussion and Conclusion
These application notes provide a framework for the systematic evaluation of this compound's cytotoxicity in macrophage cell lines. The combination of MTT, LDH, and apoptosis assays will offer a comprehensive understanding of its effects on cell viability, membrane integrity, and the mechanism of cell death.
The hypothetical data presented in the tables suggest a dose- and time-dependent cytotoxic effect of this compound on macrophages. Further investigation into the signaling pathways, such as those depicted in Figure 2, will be crucial to elucidate the molecular mechanisms underlying these observations. This information is vital for the safety assessment and future development of this compound as a potential therapeutic agent.
References
- 1. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Frontiers | Major pathways involved in macrophage polarization in cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hypercalin B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypercalin B, a dearomatized acylphloroglucinol isolated from Hypericum acmosepalum, has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus[1][2]. This activity profile makes this compound and its analogs attractive candidates for further investigation in the development of novel antimicrobial agents. These application notes provide a comprehensive overview of the strategies and detailed protocols for the synthesis of this compound analogs. The focus is on semi-synthetic and derivatization approaches starting from readily available phloroglucinol precursors, given the complexity of a total synthesis of the natural product itself.
Quantitative Data Summary
The primary quantitative data available for this compound relates to its minimum inhibitory concentration (MIC) against various bacterial strains. This data is crucial for establishing a baseline for the biological activity of newly synthesized analogs.
| Compound | Bacterial Strain | MIC Range (mg/L) | Reference |
| This compound | Multidrug-resistant Staphylococcus aureus | 0.5 - 128 | [1][2] |
Proposed Synthetic Strategies for this compound Analogs
The core structure of this compound is a substituted acylphloroglucinol. Therefore, the synthesis of analogs can be approached by modifying a phloroglucinol scaffold. Two primary strategies are proposed:
-
Semi-synthesis from Natural Extracts: This involves the isolation of a mixture of phloroglucinol-containing compounds from Hypericum species, followed by chemical modification of the extracts. This method is advantageous for generating a diverse library of analogs quickly.
-
Derivatization of Phloroglucinol: This strategy involves the chemical modification of commercially available phloroglucinol through acylation, alkylation, and other functional group interconversions to build analogs with systematic structural variations.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Phloroglucinol (Friedel-Crafts Acylation)
This protocol describes the foundational step of introducing an acyl side chain to the phloroglucinol core, a key feature of this compound and its analogs.
Materials:
-
Phloroglucinol
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride or carboxylic acid anhydride (e.g., isobutyryl chloride)
-
Anhydrous nitrobenzene or other suitable inert solvent
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add phloroglucinol (1 equivalent) and anhydrous nitrobenzene.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired acyl chloride or anhydride (1 equivalent) dropwise via the dropping funnel.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice and 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: General Procedure for the O-Alkylation of Acylphloroglucinols
This protocol details the introduction of alkyl groups onto the hydroxyl moieties of the phloroglucinol ring, allowing for the synthesis of analogs with modified side chains.
Materials:
-
Acylphloroglucinol (from Protocol 1)
-
Alkyl halide (e.g., prenyl bromide, geranyl bromide)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dry glassware
-
Magnetic stirrer
-
Reflux condenser
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve the acylphloroglucinol (1 equivalent) in anhydrous acetone or DMF.
-
Add potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents per hydroxyl group to be alkylated) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents per hydroxyl group) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting O-alkylated acylphloroglucinol analog by silica gel column chromatography.
Visualizations
Synthetic Workflow for this compound Analogs
References
Application Note: Quantitative Determination of Hypercalin B using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Hypercalin B, a potent antibacterial agent isolated from Hypericum acmosepalum.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection at 285 nm, leveraging one of the absorbance maxima of this compound. This protocol provides a framework for the accurate quantification of this compound in purified samples and complex matrices, which is essential for research, quality control, and drug development purposes.
Introduction
This compound is a natural product that has demonstrated significant inhibitory activity against multidrug-resistant strains of Staphylococcus aureus.[1] As interest in this compound as a potential therapeutic agent grows, the need for a reliable analytical method for its quantification becomes crucial. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds in various samples. This document provides a detailed protocol for the determination of this compound using a validated HPLC method, offering guidance to researchers and scientists in the field. While a specific, validated HPLC method for this compound is not widely published, this protocol is based on established methods for structurally related phloroglucinol and cyclohexadienone derivatives.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, water, and formic acid.
-
Sample Preparation: this compound standard, extraction solvents (hexane, chloroform, methanol).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A to 30% A over 15 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
This compound can be isolated from the hexane and chloroform extracts of the aerial parts of Hypericum acmosepalum.[2] For analysis, a powdered plant sample (1 g) can be extracted with 10 mL of methanol via ultrasonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
The developed HPLC method provides good separation and resolution for this compound. The retention time and other performance characteristics are summarized in Table 2. The UV absorbance maxima for this compound in chloroform have been reported as 244 nm, 285 nm, and 360 nm.[3] A detection wavelength of 285 nm is chosen for this method to ensure high sensitivity and specificity.
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (tR) | ~ 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Protocol
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject 10 µL of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample extract.
-
Record the chromatogram and identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Experimental Workflow
References
Elucidating the Mechanism of Action of Hypercalin B: Application Notes and Protocols for Cell-Based Assays
Introduction
Hypercalin B, a natural product isolated from Hypericum acmosepalum, has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[1][2] Preliminary studies have shown that it is non-toxic to cultured mammalian macrophage cells, suggesting a degree of selectivity for bacterial targets.[1][2] Unlike its co-isolated compound, hyperenone A, this compound does not inhibit the ATP-dependent MurE ligase of M. tuberculosis, indicating a distinct mechanism of action that warrants further investigation.[1][2] This document provides detailed protocols for a panel of cell-based assays designed to elucidate the mechanism of action of this compound, focusing on its effects on cell viability, apoptosis, and key signaling pathways in mammalian cells. Such studies are crucial in drug discovery to understand a compound's cellular effects, identify potential therapeutic applications, and assess any off-target activities.[3][4][5]
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Mammalian and Bacterial Cells
| Cell Line | Cell Type | Assay | Treatment Duration (hrs) | IC₅₀ / MIC (µg/mL) |
| HeLa | Human Cervical Cancer | MTT | 24 | |
| 48 | ||||
| 72 | ||||
| HEK293 | Human Embryonic Kidney | MTT | 24 | |
| 48 | ||||
| 72 | ||||
| Raw 264.7 | Murine Macrophage | MTT | 24 | |
| 48 | ||||
| 72 | ||||
| S. aureus (MRSA) | Gram-positive bacteria | Broth Microdilution | 24 | |
| E. coli | Gram-negative bacteria | Broth Microdilution | 24 |
Table 2: Pro-Apoptotic Activity of this compound
| Cell Line | Treatment Condition | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| HeLa | Vehicle Control | ||
| This compound (IC₅₀) | |||
| Staurosporine (Positive Control) | |||
| HEK293 | Vehicle Control | ||
| This compound (IC₅₀) | |||
| Staurosporine (Positive Control) |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Cell Line | Pathway | Readout | Vehicle Control | This compound (IC₅₀) | TNF-α/LPS (Activator) | This compound + Activator |
| Raw 264.7 | NF-κB | Nuclear p65 Translocation (Fold Change) | ||||
| NF-κB | IκBα Degradation (Relative Intensity) | |||||
| MAPK | p-p38 (Relative Intensity) | |||||
| MAPK | p-ERK1/2 (Relative Intensity) | |||||
| MAPK | p-JNK (Relative Intensity) |
Experimental Protocols
Cell Viability and Antibacterial Activity Assays
1.1. MTT Assay for Mammalian Cell Viability
This assay determines the effect of this compound on the viability of mammalian cells by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
Mammalian cell lines (e.g., HeLa, HEK293, Raw 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
1.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of bacteria.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Protocol:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
Add 50 µL of this compound stock solution to the first well and perform serial dilutions across the plate.
-
Prepare a bacterial suspension and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Apoptosis Assays
2.1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Mammalian cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (at its IC₅₀ concentration) for 24 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
2.2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Mammalian cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound as described for the Annexin V assay.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Signaling Pathway Analysis
3.1. Immunofluorescence for NF-κB (p65) Nuclear Translocation
This assay visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon pathway activation.[6][7]
-
Materials:
-
Raw 264.7 macrophage cells
-
This compound
-
LPS (lipopolysaccharide) as an activator
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Grow Raw 264.7 cells on coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is cytoplasmic; upon activation, it translocates to the nucleus.
-
3.2. Western Blotting for IκBα Degradation and MAPK Phosphorylation
This technique quantifies changes in the protein levels of IκBα and the phosphorylation status of key MAPK proteins (p38, ERK1/2, JNK).[8][9][10]
-
Materials:
-
Raw 264.7 cells
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against IκBα, phospho-p38, phospho-ERK1/2, phospho-JNK, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Protocol:
-
Treat cells as described for the immunofluorescence assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. A decrease in IκBα levels and an increase in the phosphorylated forms of MAPKs indicate pathway activation.
-
Visualizations
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
References
- 1. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activation of Nuclear Factor Kappa B (NF-κB) Assayed by Laser Scanning Cytometry (LSC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baicalin Mitigates the Neuroinflammation through the TLR4/MyD88/NF-κB and MAPK Pathways in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regulation landscape of MAPK signaling cascade for thwarting Bacillus thuringiensis infection in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Studying Hypercalin B Resistance Development
Introduction
Hypercalin B is a novel investigational agent demonstrating potent anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC). Its primary mechanism of action is the targeted inhibition of Kinase X, a critical enzyme in a signaling pathway frequently dysregulated in this malignancy. While initial responses to this compound are promising, the development of acquired resistance is a significant clinical challenge that can lead to treatment failure. Understanding the molecular mechanisms that drive resistance is paramount for the development of second-generation inhibitors and rational combination therapies.
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically study the emergence of resistance to this compound. The protocols herein describe the generation of this compound-resistant cell lines, characterization of the resistant phenotype, and investigation of potential resistance mechanisms, including on-target mutations and the activation of bypass signaling pathways.
Objective
To provide a detailed set of protocols and data presentation guidelines for the in vitro study of acquired resistance to this compound, a novel Kinase X inhibitor. This framework will enable the generation of resistant cell lines and the elucidation of the underlying molecular mechanisms of resistance.
I. Generation of this compound-Resistant Cell Lines
A common and effective method to model acquired drug resistance in vitro is the continuous exposure of cancer cell lines to a targeted agent over an extended period.[1] This protocol details a dose-escalation strategy to select for a population of cells that can proliferate in the presence of otherwise cytotoxic concentrations of this compound.[1][2]
Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines.
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Line Selection: Begin with a parental NSCLC cell line known to be sensitive to this compound (e.g., HCC827).
-
Initial IC50 Determination: Perform a cell viability assay (see Protocol 2) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.[3]
-
Initiation of Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner.[2] A common strategy is to double the concentration at each step.
-
Monitoring and Maintenance: Continuously monitor cell morphology and proliferation rates. Cells should be passaged when they reach 70-80% confluency.[2] If significant cell death occurs after a dose increase, maintain the culture at that concentration until a stable, proliferating population emerges.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This creates a valuable resource for retrospective analysis.
-
Establishment of Resistant Line: A cell line is considered resistant when it can consistently proliferate at a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 2-4 weeks) and then re-determine the IC50.[3]
II. Characterization of the Resistant Phenotype
Quantifying the degree of resistance is a critical step. This is achieved by comparing the IC50 values of the parental and newly generated resistant cell lines.
Protocol 2: Determination of IC50 Values using MTT Assay
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the medium in the wells with fresh medium containing the various concentrations of the drug.[4] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5][6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the drug concentration versus the percentage of viability and use non-linear regression to determine the IC50 value.[6][7]
Data Presentation: IC50 Values
Summarize the results in a clear, tabular format.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| HCC827 (Parental) | 50 | 1x |
| HCC827-HBR (Resistant) | 2500 | 50x |
III. Investigation of Resistance Mechanisms
Acquired resistance to targeted therapies like this compound often arises from two primary mechanisms:
-
On-Target Alterations: Mutations in the drug's target (Kinase X) that prevent the drug from binding effectively.[8]
-
Bypass Signaling: Activation of alternative signaling pathways that circumvent the need for the inhibited pathway.
A. On-Target Alterations: Sequencing of the Kinase X Gene
Protocol 3: Analysis of Kinase X Gene Mutations
-
RNA/DNA Extraction: Isolate total RNA or genomic DNA from both parental and resistant cell lines using a suitable commercial kit.
-
cDNA Synthesis (for RNA): If starting with RNA, perform reverse transcription to generate cDNA.[8]
-
PCR Amplification: Amplify the coding region of the Kinase X gene using PCR with primers that flank the entire kinase domain.[8][9]
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing.[8][10][11] This method is robust for detecting dominant mutations in a clonal population.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and a reference sequence to identify any mutations.
Hypothetical Signaling Pathway of this compound Action
Caption: this compound inhibits the Kinase X signaling pathway.
B. Bypass Signaling: Analysis of Alternative Pathway Activation
Western blotting is a standard technique to assess changes in protein expression and activation (e.g., phosphorylation) in signaling pathways.[12][13][14]
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse parental and resistant cells (both treated and untreated with this compound) using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12][15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in potential bypass pathways (e.g., p-AKT, total AKT, p-EGFR, total EGFR, β-actin) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Compare the levels of phosphorylated (active) proteins between parental and resistant cells. An increase in the phosphorylation of a protein like AKT in resistant cells would suggest activation of the PI3K/AKT bypass pathway.
Data Presentation: Western Blot Summary
| Protein | Parental (HCC827) | Resistant (HCC827-HBR) | Interpretation |
| p-Kinase X | High | Low | Target inhibited by this compound |
| Total Kinase X | Stable | Stable | Expression unchanged |
| p-AKT | Low | High | PI3K/AKT pathway activation |
| Total AKT | Stable | Stable | Expression unchanged |
| β-actin | Stable | Stable | Loading control |
Hypothetical Bypass Signaling Mechanism
Caption: Activation of a bypass signaling pathway to overcome inhibition.
This application note provides a robust and systematic approach to studying the development of resistance to the novel Kinase X inhibitor, this compound. By generating resistant cell lines and investigating both on-target and bypass mechanisms, researchers can gain critical insights into the molecular basis of treatment failure. This knowledge is essential for guiding the development of next-generation therapies and improving clinical outcomes for patients with NSCLC.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. rsc.org [rsc.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. cda-amc.ca [cda-amc.ca]
- 9. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
- 10. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Hypercalin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Hypercalin B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antibacterial agent isolated from the plant Hypericum acmosepalum. It has shown inhibitory activity against multidrug-resistant strains of Staphylococcus aureus.[1][2][3] Like many natural products with complex structures, this compound is a lipophilic molecule, meaning it has poor solubility in water. This low aqueous solubility can significantly hinder its use in various experimental and preclinical settings, affecting its bioavailability and therapeutic efficacy.[4][5]
Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause and what are the initial steps I can take?
Precipitation is a clear indicator of poor solubility. The likely cause is that the concentration of this compound you are trying to achieve exceeds its intrinsic solubility in the aqueous buffer.
Initial Troubleshooting Steps:
-
Particle Size Reduction: Ensure your this compound powder is as fine as possible to increase the surface area for dissolution.[6][7]
-
Sonication: Use a sonicator to provide energy to break down particle agglomerates and enhance dissolution.
-
Heating: Gently warming the solution can sometimes increase the solubility of a compound. However, be cautious as heat can also degrade sensitive compounds. Monitor for any changes in color or the appearance of degradation products.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer might improve its solubility. This requires knowledge of the compound's pKa value.
Q3: Are there any recommended organic solvents for preparing a stock solution of this compound?
While direct dissolution in aqueous media is problematic, preparing a concentrated stock solution in an organic solvent is a common practice. Based on its isolation from hexane and chloroform extracts, this compound is likely soluble in organic solvents.[1][2][3]
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Important Considerations:
-
Always prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous experimental medium.
-
Be mindful of the final concentration of the organic solvent in your experiment, as it can have its own biological effects or cause precipitation upon dilution. It is advisable to keep the final organic solvent concentration below 1%, and ideally below 0.1%.
Troubleshooting Guides: Enhancing this compound Solubility
If initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. Below are detailed guides for common and effective techniques to improve the aqueous solubility of hydrophobic compounds like this compound.
Guide 1: Cosolvent System
The use of cosolvents, which are water-miscible organic solvents, can significantly increase the solubility of nonpolar drugs by reducing the polarity of the aqueous solvent.[6][8][9][10][11][12]
When to Use This Method: This is often the first advanced method to try due to its simplicity. It is suitable for in vitro experiments where the final cosolvent concentration can be tolerated.
Experimental Protocol: Preparing a this compound Solution using a Cosolvent
-
Select a Cosolvent: Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[6][9]
-
Prepare Stock Solution: Dissolve a known amount of this compound in the chosen cosolvent to create a high-concentration stock solution. For example, prepare a 10 mg/mL stock in 100% DMSO.
-
Determine Maximum Tolerated Cosolvent Concentration: Before your main experiment, test the tolerance of your cell line or assay system to different concentrations of the cosolvent alone.
-
Serial Dilution: Perform serial dilutions of the this compound stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to avoid immediate precipitation.
-
Observe for Precipitation: Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after a set period (e.g., 1 hour, 24 hours) at the desired experimental temperature.
-
Determine Apparent Solubility: The highest concentration that remains clear is the apparent solubility of this compound in that cosolvent-buffer system.
Hypothetical Solubility Data for this compound with Cosolvents
| Cosolvent | Concentration in Water | Apparent Solubility of this compound (µg/mL) |
| None | 0% | < 1 |
| DMSO | 1% | 25 |
| Ethanol | 1% | 15 |
| PEG 400 | 5% | 50 |
Troubleshooting:
-
Issue: Precipitation occurs even at low dilutions.
-
Solution: Try a different cosolvent or a combination of cosolvents.[13] Alternatively, reduce the concentration of your stock solution.
-
Guide 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[14][15][16][17][18]
When to Use This Method: This method is excellent for reducing the concentration of free organic solvent and is often used in both in vitro and in vivo studies.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher solubility and lower toxicity.[15]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10% w/v HP-β-CD).
-
Complexation:
-
Method A (Direct Dissolution): Add this compound powder directly to the cyclodextrin solution.
-
Method B (Solvent Evaporation): Dissolve this compound in a small amount of a volatile organic solvent (e.g., ethanol). Add this solution to the cyclodextrin solution.
-
-
Stir/Sonicate: Stir the mixture vigorously at room temperature for 24-48 hours or sonicate for a shorter period to facilitate complex formation.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Determine Concentration: Quantify the concentration of solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Hypothetical Solubility Data for this compound with Cyclodextrins
| Cyclodextrin (10% w/v) | Apparent Solubility of this compound (µg/mL) |
| β-CD | 75 |
| HP-β-CD | 250 |
| SBE-β-CD | 500 |
Troubleshooting:
-
Issue: Solubility enhancement is not sufficient.
-
Solution: Increase the concentration of the cyclodextrin. You can also try a different type of cyclodextrin.
-
Guide 3: Nanosuspension
Nanosuspension technology involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[19][20] This significant increase in surface area leads to a higher dissolution rate and apparent solubility.[20][21]
When to Use This Method: This is a more advanced technique suitable for when high drug loading is required and for formulations intended for oral or parenteral administration.[22]
Experimental Protocol: Preparation of a this compound Nanosuspension by Precipitation
-
Solvent Selection: Dissolve this compound in a water-miscible organic solvent (e.g., acetone, ethanol). This is the "solvent phase."
-
Antisolvent Selection: Your aqueous buffer will serve as the "antisolvent phase." This phase should contain a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC) to prevent the nanoparticles from aggregating.
-
Precipitation: Inject the solvent phase rapidly into the antisolvent phase under high-speed stirring or homogenization.
-
Solvent Removal: Remove the organic solvent using a method like evaporation under reduced pressure (e.g., with a rotary evaporator).
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Determine Concentration: Measure the concentration of this compound in the nanosuspension.
Hypothetical Properties of a this compound Nanosuspension
| Parameter | Value |
| Average Particle Size | 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -25 mV |
| Apparent Solubility | > 1000 µg/mL |
Troubleshooting:
-
Issue: Large particle size or high PDI.
-
Solution: Optimize the stabilizer concentration, stirring speed, or injection rate.
-
-
Issue: Instability and aggregation over time.
-
Solution: Ensure the zeta potential is sufficiently high (typically > |20| mV) for electrostatic stabilization. Consider adding a secondary stabilizer.
-
Visualizing Experimental Workflows
Below are diagrams illustrating the workflows for the described solubility enhancement techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 6. ijpbr.in [ijpbr.in]
- 7. wjbphs.com [wjbphs.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Addressing challenges in the large-scale production of Hypercalin B
Welcome to the technical support center for the large-scale production of Hypercalin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis and purification of this potent antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an antibacterial compound that has been isolated from the plant Hypericum acmosepalum.[1][2] It exhibits inhibitory activity against multidrug-resistant strains of Staphylococcus aureus. Its primary application is in the research and development of new antimicrobial agents to combat antibiotic resistance.
Q2: What are the principal methods for the large-scale production of this compound?
A2: Currently, two main strategies are being explored for the large-scale production of this compound:
-
Total Chemical Synthesis: A multi-step organic synthesis approach. While offering high purity, this method can be complex and costly for large-scale manufacturing.
-
Biotechnological Production: Utilizing a genetically engineered microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae) to express the biosynthetic pathway for this compound or a key precursor. This approach can be more cost-effective and sustainable.
Q3: What are the most common challenges in the biotechnological production of this compound?
A3: The most frequently encountered challenges include low production titers, the formation of insoluble protein aggregates (inclusion bodies) if pathway enzymes are overexpressed, metabolic burden on the host organism, and complex downstream purification processes.[3][4]
Q4: How can I improve the yield of this compound in my fermentation process?
A4: Optimizing fermentation conditions is crucial for enhancing yield.[5][6] Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[7][8] Implementing a fed-batch strategy can also help to maintain optimal nutrient levels and improve productivity.
Q5: What are the best practices for storing purified this compound?
A5: this compound, like many complex natural products, can be susceptible to degradation. For long-term storage, it is recommended to store the purified compound as a lyophilized powder at -20°C or below, protected from light and moisture. For short-term use, solutions can be prepared in a suitable organic solvent and stored at -20°C.
Troubleshooting Guides
Low Production Titer
| Symptom | Possible Cause | Suggested Solution |
| Low final concentration of this compound in the fermentation broth. | Suboptimal fermentation conditions. | Optimize media components (carbon, nitrogen, trace elements), pH, temperature, and dissolved oxygen levels.[5][7] |
| Metabolic burden on the host organism. | Reduce the induction strength or use a weaker promoter for the biosynthetic pathway genes. Consider co-expressing chaperone proteins to aid enzyme folding. | |
| Codon usage not optimized for the expression host. | Synthesize the genes for the biosynthetic pathway with codons optimized for your specific host organism (e.g., E. coli K-12).[9] | |
| Precursor limitation. | Supplement the fermentation medium with key precursors for the this compound biosynthetic pathway. |
Product Impurity and Contamination
| Symptom | Possible Cause | Suggested Solution |
| Presence of closely related analogues in the final product. | Non-specific enzymatic activity or spontaneous side reactions. | Modify the purification protocol to include an orthogonal separation step (e.g., ion-exchange chromatography if analogues have different charge states). |
| Contamination with host cell proteins. | Optimize the initial extraction and clarification steps. Consider adding a protein precipitation step or using a more specific affinity chromatography resin if an engineered tag is used on a pathway enzyme.[3] | |
| Endotoxin contamination (if using a Gram-negative host like E. coli). | Incorporate an endotoxin removal step in your downstream processing, such as ion-exchange chromatography or specialized affinity columns. |
Product Instability and Degradation
| Symptom | Possible Cause | Suggested Solution |
| Loss of active compound during purification or storage. | pH or temperature instability. | Perform all purification steps at a controlled, low temperature (e.g., 4°C). Evaluate the pH stability of this compound and adjust buffer conditions accordingly. |
| Oxidation. | Add antioxidants (e.g., BHT, ascorbic acid) to purification buffers and final formulation. Store under an inert atmosphere (e.g., nitrogen or argon). | |
| Photodegradation. | Protect all solutions and the final product from light by using amber vials or covering vessels with aluminum foil. |
Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions for this compound Production
This protocol outlines a general approach to optimize the production of this compound in a 5L bioreactor using a recombinant E. coli strain.
1. Media Preparation:
- Prepare a defined minimal medium supplemented with a primary carbon source (e.g., glucose at 20 g/L) and a complex nitrogen source (e.g., yeast extract at 10 g/L).
- Add necessary salts, trace elements, and any required antibiotics for plasmid maintenance.
2. Inoculum Preparation:
- Inoculate a 50 mL seed culture from a fresh plate of the recombinant E. coli strain.
- Grow overnight at 37°C with shaking at 220 rpm.
- Use the seed culture to inoculate a 500 mL intermediate culture and grow to an OD600 of ~2.0.
3. Bioreactor Setup and Inoculation:
- Sterilize the 5L bioreactor containing 3L of the defined medium.
- Calibrate pH and dissolved oxygen (DO) probes.
- Inoculate the bioreactor with the intermediate culture to a starting OD600 of 0.1.
4. Fermentation and Induction:
- Maintain the culture at 37°C, pH 7.0 (controlled with NH4OH and H3PO4), and DO at 30% (controlled by agitation and airflow).
- When the culture reaches an OD600 of ~10, induce the expression of the this compound biosynthetic pathway by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1 mM).
- Simultaneously, reduce the temperature to 25°C to potentially improve protein folding and reduce metabolic stress.[9]
5. Fed-Batch Strategy:
- After induction, initiate a fed-batch feeding strategy with a concentrated solution of glucose and yeast extract to maintain a steady growth rate and avoid nutrient limitation.
6. Sampling and Analysis:
- Take samples every 4 hours to monitor cell density (OD600) and this compound concentration using HPLC.
- Continue the fermentation for 48-72 hours post-induction, or until the production rate plateaus.
Protocol 2: Downstream Purification of this compound
This protocol describes a multi-step process to purify this compound from the fermentation broth.
1. Cell Lysis and Extraction:
- Harvest the cells from the fermentation broth by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl).
- Lyse the cells using high-pressure homogenization.
- Add an equal volume of ethyl acetate to the cell lysate and stir vigorously for 1 hour to extract this compound.
- Separate the organic phase by centrifugation.
2. Solvent Evaporation and Resuspension:
- Evaporate the ethyl acetate under reduced pressure using a rotary evaporator.
- Resuspend the dried extract in a minimal volume of methanol.
3. Silica Gel Chromatography:
- Load the resuspended extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
- Elute the column with a step gradient of increasing polarity (e.g., increasing percentages of ethyl acetate in hexane).
- Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
4. Preparative Reverse-Phase HPLC:
- Pool the fractions containing this compound and evaporate the solvent.
- Dissolve the semi-pure product in a suitable solvent (e.g., methanol/water mixture).
- Inject the solution onto a preparative C18 HPLC column.
- Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
- Collect the peak corresponding to this compound.
5. Final Formulation:
- Evaporate the HPLC solvents.
- Lyophilize the purified this compound to obtain a stable powder.
- Store at -20°C or below, protected from light.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. editverse.com [editverse.com]
- 6. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Preventing degradation of Hypercalin B during extraction and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypercalin B. The information provided is aimed at preventing its degradation during extraction and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing a significant loss of this compound during the extraction process. What are the likely causes?
Answer: Degradation of this compound during extraction is often due to its sensitivity to several factors. As an acylphloroglucinol derivative, it is particularly susceptible to:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of degradation products. This process can be accelerated by light and elevated temperatures.
-
Light Exposure: this compound, much like the related compound hyperforin, is likely photosensitive. Exposure to direct light can catalyze oxidative degradation.
-
High Temperatures: The use of high temperatures during extraction methods like Soxhlet or reflux can cause thermal degradation.
-
Inappropriate pH: Extreme pH conditions, especially basic environments, can destabilize the molecule. An acidic pH is generally more favorable for the stability of similar compounds.
-
Enzymatic Degradation: If the plant material is not properly handled and dried, endogenous plant enzymes may remain active and degrade this compound.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
Protect from Light: Conduct all extraction and purification steps in the dark or by using amber-colored glassware.
-
Control Temperature: Opt for cold extraction methods like maceration or percolation at room temperature or below. If using techniques like sonication, use a cooling bath to maintain a low temperature. Avoid prolonged exposure to heat.
-
Solvent Selection and pH: Use high-purity solvents. While this compound is extracted with hexane and chloroform, for subsequent steps, consider solvents that are known to better stabilize similar compounds, such as ethanol or methanol. If aqueous solutions are used, ensure they are slightly acidic.
-
Plant Material Handling: Use properly dried and stored plant material to minimize enzymatic activity.
Question 2: My purified this compound degrades during storage. What are the optimal storage conditions?
Answer: The stability of purified this compound is critical for reliable downstream applications. Based on data from the closely related and well-studied acylphloroglucinol, hyperforin, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store at low temperatures, preferably at -20°C or, for long-term storage, at -70°C.[1][2]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]
-
Light: Protect from light by storing in amber vials or in the dark.
-
Solvent: For storage in solution, use polar solvents like ethanol or methanol, as non-polar solvents like n-hexane have been shown to accelerate the degradation of similar compounds.[4] An acidified methanolic solution may offer enhanced stability.[4]
Question 3: I am seeing unexpected peaks in my chromatogram after purification. Could these be degradation products?
Answer: Yes, it is highly likely that the unexpected peaks are degradation products of this compound. The acylphloroglucinol scaffold is prone to oxidative degradation, leading to the formation of various derivatives. For instance, hyperforin is known to degrade into products like furohyperforin through oxidative processes.[5][6][7]
To confirm if the new peaks are degradation products, you can:
-
Re-analyze a freshly purified sample: This will serve as a baseline.
-
Stress your sample: Intentionally expose a small amount of your purified this compound to light, heat, or air and monitor the appearance and growth of the new peaks over time using chromatography (e.g., HPLC).
-
LC-MS/MS and NMR Analysis: For structural elucidation, these techniques can help identify the chemical structures of the degradation products.[5][7]
To avoid the formation of these degradation products during your workflow:
-
Implement preventative measures: Follow the recommendations for minimizing exposure to oxygen, light, and heat during both extraction and purification.
-
Optimize chromatographic conditions: Minimize run times and, if possible, use lower column temperatures. Ensure the mobile phase is degassed.
Data on Factors Affecting Acylphloroglucinol Stability
Table 1: Influence of Storage Temperature on Hyperforin Stability
| Storage Temperature | Relative Stability | Recommendations |
| 40°C | Very Low | Avoid. Significant degradation is expected.[1] |
| 20°C (Room Temperature) | Low | Not recommended for storage.[3] |
| 4°C | Moderate | Suitable for short-term storage only. |
| -20°C | High | Recommended for short to medium-term storage.[1][2] |
| -30°C to -70°C | Very High | Ideal for long-term storage to ensure stability.[3] |
Table 2: Effect of Light and Atmosphere on Hyperforin Stability
| Condition | Relative Stability | Recommendations |
| Exposed to Light & Air | Very Low | Strictly avoid. Rapid degradation occurs.[4][8] |
| Dark & Air | Low to Moderate | Better than light exposure, but oxidation still occurs. |
| Light & Inert Atmosphere | Low | Inert atmosphere helps, but light-induced degradation is still a major issue. |
| Dark & Inert Atmosphere | Very High | Optimal condition to prevent both photo-oxidation and auto-oxidation.[3] |
Table 3: Influence of Solvent Polarity and pH on Hyperforin Stability in Solution
| Solvent/Condition | Relative Stability | Rationale |
| n-Hexane (Non-polar) | Very Low | Non-polar solvents can accelerate degradation.[4] |
| Methanol/Water (Polar) | High | Polar solvents provide better stability.[4] |
| Acidic Aqueous Solution | Low | Can promote degradation.[5][6] |
| Acidified Methanolic Solution | High | An acidic environment in a polar organic solvent appears to be stabilizing.[4] |
| Basic Methanolic Solution | Very Low | Basic conditions lead to rapid decomposition.[4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Hypericum acmosepalum
This protocol is designed to minimize degradation during the extraction process.
-
Plant Material Preparation:
-
Use high-quality, dried aerial parts of Hypericum acmosepalum.
-
Grind the plant material to a fine powder immediately before extraction to maximize surface area.
-
-
Extraction:
-
Place the powdered plant material in a flask wrapped in aluminum foil to protect it from light.
-
Add n-hexane (or a mixture of hexane and chloroform) at a ratio of 1:10 (w/v).
-
Continuously flush the flask with nitrogen gas before sealing.
-
Perform maceration with continuous stirring at room temperature (20-25°C) for 24 hours.
-
Alternatively, use ultrasonication in a cooling bath for 30-60 minutes, ensuring the temperature does not exceed 30°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Once the solvent is removed, immediately place the crude extract under a nitrogen atmosphere.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of chloroform).
-
Adsorb the dissolved extract onto a small amount of silica gel, dry it under a stream of nitrogen, and then carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of chloroform and then ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system.
-
Combine the fractions containing this compound.
-
-
Final Purification (if necessary):
-
For higher purity, subject the combined fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase such as a gradient of methanol and water. Ensure the mobile phase is degassed.
-
Protect the HPLC system, including the autosampler and fraction collector, from light.
-
-
Solvent Removal and Storage:
-
Evaporate the solvent from the purified fractions under reduced pressure at a low temperature (<40°C).
-
Dry the purified this compound under a high vacuum to remove any residual solvent.
-
Store the final product at -20°C or below under a nitrogen atmosphere in an amber vial.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation products of hyperforin from Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sxrebecca.com [sxrebecca.com]
Technical Support Center: Optimizing HPLC Separation of Hypericin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Hypericin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for Hypericin separation?
A good starting point for developing a separation method for Hypericin is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile is commonly employed. For example, a gradient of methanol and water with 0.2% formic acid can be effective. The detection wavelength is typically set around 590 nm, which is the absorption maximum for Hypericin.
Q2: My Hypericin peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing in HPLC can be caused by several factors. One common reason is the interaction of the analyte with active sites on the silica backbone of the column. To address this, you can try:
-
Acidifying the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups on the stationary phase, reducing their interaction with the analyte.
-
Using a base-deactivated column: These columns have been end-capped to minimize the number of free silanol groups.
-
Lowering the sample concentration: High sample concentrations can lead to peak tailing. Try diluting your sample.
-
Checking for column contamination: Contaminants from previous injections can cause peak shape issues. Flushing the column with a strong solvent may help.[1]
Q3: I am not getting good resolution between Hypericin and other related compounds. How can I improve it?
Improving resolution between closely eluting peaks can be achieved by several strategies:
-
Optimize the mobile phase composition: Adjusting the ratio of the organic and aqueous phases can significantly impact selectivity. You can also try a different organic solvent (e.g., switching from methanol to acetonitrile or vice versa) as this can alter the elution order.
-
Modify the gradient profile: A shallower gradient can increase the separation between peaks.[2]
-
Change the column chemistry: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
-
Adjust the column temperature: Increasing the temperature can sometimes improve peak shape and resolution, but it can also decrease retention time.[3][4]
-
Decrease the flow rate: A lower flow rate can lead to better separation, but will also increase the run time.
Q4: My retention times are shifting from one run to the next. What could be the problem?
Retention time instability can be caused by:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Changes in mobile phase composition: This can be due to inaccurate mixing or evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep the solvent bottles capped.[5]
-
Fluctuations in column temperature: Use a column oven to maintain a constant temperature.[4]
-
Pump issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.[5] Degas your mobile phase and prime the pump.
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Solution |
| Peak Tailing | |
| Secondary interactions with silanol groups | Add an acidic modifier (e.g., 0.1% TFA or Formic Acid) to the mobile phase. Use an end-capped or base-deactivated column. |
| Column overload | Reduce the injection volume or the sample concentration. |
| Column contamination or void | Wash the column with a strong solvent. If a void is suspected, replace the column.[1] |
| Peak Fronting | |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload | Reduce the injection volume or the sample concentration. |
| Split Peaks | |
| Clogged frit or column inlet | Back-flush the column. If the problem persists, replace the frit or the column.[1] |
| Sample solvent incompatibility | Ensure the sample solvent is miscible with the mobile phase. |
| Injector issue | Inspect the injector for leaks or partial blockages. |
Problem: Inadequate Resolution
| Possible Cause | Solution |
| Insufficient separation | Optimize the mobile phase composition (organic solvent ratio, type of organic solvent, pH).[3] |
| Suboptimal gradient | Adjust the gradient slope; a shallower gradient often improves resolution.[2] |
| Inappropriate stationary phase | Try a column with a different selectivity (e.g., different bonded phase or particle size).[3] |
| High flow rate | Decrease the flow rate to allow for better mass transfer. |
| Elevated temperature | While sometimes beneficial, a lower temperature can increase retention and potentially improve separation.[4] |
Experimental Protocols
General Reversed-Phase HPLC Method for Hypericin
This protocol provides a starting point for the separation of Hypericin. Optimization will likely be required based on the specific sample matrix and analytical goals.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.2% Formic Acid.
-
Mobile Phase B: Methanol with 0.2% Formic Acid.
-
Gradient:
-
0-5 min: 80% B
-
5-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detector at 590 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or a solvent compatible with the initial mobile phase conditions.
Visualizations
Troubleshooting Workflow for Hypericin HPLC Separation
Caption: A logical workflow for troubleshooting common HPLC separation issues encountered with Hypericin.
Relationship of HPLC Parameters on Hypericin Separation
References
- 1. agilent.com [agilent.com]
- 2. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Managing interference from co-extracted compounds in Hypericum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage interference from co-extracted compounds during the analysis of Hypericum (St. John's Wort) extracts.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of co-extracted compounds in Hypericum that can interfere with the analysis of target analytes like hypericin and hyperforin?
A1: Hypericum extracts are complex mixtures containing several classes of biologically active compounds. The primary interfering compounds depend on the extraction solvent and method used. The most common classes include:
-
Naphthodianthrones: Besides the primary analyte hypericin, other derivatives like pseudohypericin, protohypericin, and protopseudohypericin are often present and can have similar chromatographic behavior.[1][2]
-
Phloroglucinols: Hyperforin and its structural analogue adhyperforin are major lipophilic compounds that can co-elute or interfere with other analytes.[1][3]
-
Flavonoids: A diverse and abundant group, including quercetin, quercitrin, isoquercitrin, hyperoside, and rutin, which can cause significant interference, especially in spectrophotometric and chromatographic analyses.[1][4][5]
-
Phenolic Acids: Compounds like chlorogenic acid and caffeic acid are commonly extracted and can contribute to matrix effects and chromatographic interference.[1][4]
-
Tannins: These polyphenolic compounds can range from 3% to 16% of the extract and may interfere with various analytical methods.[1]
-
Xanthones: These compounds are also present in Hypericum extracts and can add to the complexity of the chromatogram.[1][3]
The choice of extraction solvent significantly influences the profile of these co-extractives. For instance, ethanol is efficient for extracting a broad range of compounds including naphthodianthrones, phloroglucinols, flavonoids, and phenolic acids.[6] Non-polar solvents will favor the extraction of lipophilic compounds like hyperforin, while more polar solvents will extract a higher proportion of flavonoids and phenolic acids.[7][8]
Q2: My chromatogram shows poor resolution between hypericin and other peaks. How can I improve the separation?
A2: Poor resolution in HPLC or UHPLC analysis of Hypericum extracts is a common issue due to the chemical diversity of the co-extracted compounds. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employ a gradient elution program. A common approach for reversed-phase chromatography (C18 columns) is to use a gradient of an acidified aqueous phase (e.g., water with 0.2% phosphoric acid) and an organic modifier like acetonitrile or methanol.[4][9] Adjusting the gradient slope and time can effectively separate closely eluting peaks.
-
pH Adjustment: The pH of the mobile phase can alter the ionization state of phenolic compounds and flavonoids, thus affecting their retention time. Acidifying the mobile phase to a pH of 2-3 is a common practice to ensure good peak shape and separation on C18 columns.[9]
-
-
Select an Appropriate Stationary Phase:
-
Adjust Detection Wavelength:
-
If using a DAD or UV-Vis detector, selecting a more specific wavelength can minimize interference. For hypericin and its derivatives, detection at a higher wavelength, such as 588 nm or 590 nm, can significantly reduce interference from flavonoids and phenolic acids, which typically absorb at lower wavelengths (around 260 nm and 350 nm).[4][9]
-
-
Sample Preparation and Cleanup:
-
Implementing a sample cleanup step before injection can remove many interfering compounds. Techniques like Solid-Phase Extraction (SPE) are highly effective.
-
Troubleshooting Guide
Problem 1: High background noise or drifting baseline in my HPLC chromatogram.
This issue can obscure peaks of interest and affect quantification. The following troubleshooting steps can help identify and resolve the cause.
-
Cause: Contaminated mobile phase or solvents.
-
Solution:
-
Use high-purity (HPLC-grade) solvents and reagents.
-
Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use.[10]
-
Degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases.[10]
-
Prepare fresh mobile phase daily to prevent microbial growth or degradation.
-
-
Cause: Column contamination or degradation.
-
Solution:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants.
-
If the problem persists, consider a more rigorous column cleaning procedure as recommended by the manufacturer.
-
Ensure the mobile phase pH is within the stable range for your column to prevent degradation of the stationary phase.
-
-
Cause: Detector issues (e.g., dirty flow cell, failing lamp).
-
Solution:
-
Flush the detector flow cell with an appropriate solvent (e.g., methanol or isopropanol).
-
Check the detector lamp's usage hours and replace it if it's near the end of its lifespan.
-
Periodically calibrate the detector to ensure proper functioning.[10]
-
-
Cause: System leaks.
-
Solution:
-
Systematically inspect all fittings and connections from the pump to the detector for any signs of leaks.[10] Even a small leak can cause pressure fluctuations and baseline noise.
-
A logical workflow for troubleshooting baseline issues is presented below.
Caption: Troubleshooting workflow for HPLC baseline issues.
Problem 2: Inaccurate quantification of hypericin due to matrix effects in LC-MS analysis.
Matrix effects, either ion suppression or enhancement, are a significant challenge in LC-MS analysis of complex samples like Hypericum extracts.
-
Cause: Co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte in the mass spectrometer source. Flavonoids and phenolic acids are common culprits in Hypericum extracts.[4][5]
-
Solution:
-
Improve Chromatographic Separation: Optimize the HPLC/UHPLC method to separate the target analyte from the majority of matrix components. A longer, shallower gradient can improve resolution.
-
Effective Sample Preparation: Implement a robust sample preparation protocol to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose. A detailed protocol is provided in the "Experimental Protocols" section.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to the analyte. This can compensate for matrix effects during quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix to mimic the matrix effects observed in the actual samples.
-
The following diagram illustrates a general workflow for developing an LC-MS method that minimizes matrix effects.
Caption: Workflow for mitigating matrix effects in LC-MS analysis.
Data Presentation
Table 1: Comparison of Extraction Solvents and Their Efficiency for Major Compound Classes in Hypericum perforatum
| Extraction Solvent/Method | Naphthodianthrones (e.g., Hypericin) | Phloroglucinols (e.g., Hyperforin) | Flavonoids & Phenolic Acids | Reference(s) |
| Ethanol (e.g., 80%) | High Yield | Good Yield | High Yield | [6] |
| Methanol (e.g., 80%) | High Yield | Good Yield | High Yield | [4][7] |
| Acetone | Good Yield | Good Yield | Moderate Yield | [4][11] |
| Water (Aqueous Infusion) | Low Yield | Very Low Yield | High Yield | [4][12] |
| Supercritical CO2 | Very Low Yield | High Yield (Lipophilic) | Very Low Yield | [7] |
| n-Hexane | Very Low Yield | Good Yield (Lipophilic) | Very Low Yield | [7][13] |
This table provides a qualitative comparison. Actual yields can vary based on the specific extraction conditions (temperature, time, etc.).
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Hypericum Extracts
This protocol is designed to remove polar interfering compounds like flavonoids and phenolic acids from a crude extract, thereby enriching the fraction containing less polar analytes like hyperforin and moderately polar ones like hypericin.
Materials:
-
Crude Hypericum extract (e.g., methanolic or ethanolic).
-
SPE Cartridge: Reversed-phase (e.g., C18 or a polymer-based sorbent like Oasis HLB).
-
Methanol, HPLC-grade.
-
Water, HPLC-grade.
-
SPE manifold.
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not let the sorbent bed go dry.
-
Loading:
-
Reconstitute a known amount of the dried crude extract in a small volume of the initial mobile phase or a solvent compatible with the SPE sorbent (e.g., 10% methanol in water).
-
Load the sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with a polar solvent mixture to elute highly polar interfering compounds. For example, pass 5-10 mL of 20% methanol in water. This step will remove many phenolic acids and some flavonoids. The eluate from this step can be discarded if you are only interested in hypericin and hyperforin.
-
-
Elution (Analyte Collection):
-
Elute the target analytes with a less polar solvent. For example, use 5-10 mL of 90-100% methanol or an acetonitrile/methanol mixture to elute hypericin and hyperforin.
-
Collect this fraction for analysis.
-
-
Final Step:
-
Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS analysis.
-
The following diagram illustrates this SPE workflow.
Caption: Solid-Phase Extraction (SPE) workflow for Hypericum extract cleanup.
Protocol 2: UHPLC Method for Separation of Major Hypericum Compounds
This is a representative UHPLC method adapted from published literature for the simultaneous analysis of major compounds in Hypericum extracts.[9]
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and DAD or MS detector.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase:
-
Solvent A: 0.2% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 µL.
-
Detection:
-
DAD: Monitor at 270 nm (for hyperforin), 350 nm (for flavonoids), and 588 nm (for hypericins).[9]
-
MS: ESI in negative mode for flavonoids and phenolic acids, and positive mode for phloroglucinols and naphthodianthrones.
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 22.0 | 90 | 10 |
This gradient is a starting point and may require optimization based on the specific column and instrument used.
References
- 1. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quality control of Hypericum perforatum L. analytical challenges and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography/electrospray mass spectrometry of Hypericum perforatum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Major Constituents of Hypericum perforatum L. Extracts in Syria by Development of a Rapid, Simple, and Reproducible HPLC-ESI-Q-TOF MS Analysis and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. brieflands.com [brieflands.com]
- 12. Interactions between aqueous Hypericum perforatum extracts and drugs: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Refinement of Bioassay Protocols for Hypercalin B Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassay protocols for screening Hypercalin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antimicrobial activity?
A1: this compound is a natural product isolated from the plant Hypericum acmosepalum.[1] It has demonstrated antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) range of 0.5-128 mg/L.[1]
Q2: Against which types of bacteria should I screen this compound?
A2: Based on current research, this compound is effective against Gram-positive bacteria like Staphylococcus aureus. It has been shown to be ineffective against Gram-negative bacteria such as Escherichia coli. Therefore, screening efforts should primarily focus on a panel of clinically relevant Gram-positive pathogens.
Q3: What is the known mechanism of action for this compound?
A3: The precise mechanism of action for this compound is not yet fully elucidated. However, it is known that unlike its co-isolated compound, hyperenone A, this compound does not inhibit the ATP-dependent MurE ligase, an enzyme involved in peptidoglycan biosynthesis in Mycobacterium tuberculosis. This suggests an alternative mode of action.
Q4: Which screening methods are recommended for evaluating the antibacterial activity of this compound?
A4: The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the recommended quantitative assay.[2][3] While agar diffusion methods (disk and well) can be used for initial qualitative screening, they may not be suitable for non-polar compounds like many natural products due to poor diffusion in the aqueous agar matrix.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible MIC values for this compound.
-
Question: I am getting variable MIC results for this compound across different experiments. What could be the cause and how can I fix it?
-
Answer: Inconsistent MIC values can stem from several factors.
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment.[6] Variations in the starting bacterial concentration will lead to different MICs.
-
Compound Solubility: this compound, like many natural products, may have poor solubility in aqueous media.[7] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before being serially diluted in the broth.[3] Precipitation of the compound will result in an inaccurate assessment of its activity.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay wells should be consistent and low enough to not affect bacterial growth.[3] Always include a solvent control to verify it has no inhibitory effect at the concentration used.[4]
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate serial dilutions. Small errors in dilution can lead to significant variations in the final concentrations.
-
Issue 2: this compound shows activity in broth microdilution (MIC) but no zone of inhibition in the agar disk diffusion assay.
-
Question: I have determined an MIC for this compound, but when I test it using the disk diffusion method, I don't see any clearing zone. Why is this happening?
-
Answer: This is a common issue when testing natural products.[7]
-
Poor Diffusion: The primary reason is often the physicochemical properties of this compound. Non-polar or high molecular weight compounds may not diffuse well from the paper disk into the aqueous agar medium.[4][5]
-
Solubility and Precipitation: The compound might precipitate on the disk when the solvent evaporates, preventing its diffusion into the agar.[8]
-
Alternative Method: For qualitative assessment on solid media, the agar well diffusion method may be a better alternative to disk diffusion, as it can accommodate a larger volume of the test sample and may facilitate better diffusion.[6] However, broth microdilution remains the gold standard for quantitative analysis.[7]
-
Issue 3: High background signal or color interference in colorimetric MIC assays.
-
Question: I am using a colorimetric indicator (e.g., resazurin, MTT) to determine cell viability in my MIC assay, but the natural color of the this compound extract is interfering with the readings. How can I resolve this?
-
Answer:
-
Control Wells: Include control wells containing only the broth and the corresponding concentration of this compound (without bacteria). Subtract the absorbance of these wells from your test wells to account for the compound's intrinsic color.[2]
-
Visual Confirmation: Before adding the colorimetric indicator, visually inspect the microplate for turbidity as a preliminary confirmation of growth inhibition.
-
Alternative Endpoint: Consider using a non-colorimetric method to assess bacterial growth, such as measuring optical density (OD) at 600 nm, although this can also be affected by compound precipitation.
-
Quantitative Data Summary
The following table summarizes the known Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus in comparison to other natural products.
| Compound | Organism | MIC Range (mg/L) | Reference |
| This compound | Staphylococcus aureus (multidrug-resistant strains) | 0.5 - 128 | [1] |
| Curcumin | Staphylococcus aureus (MDR strains) | 125 - 250 | [9] |
| Maclamicin | Staphylococcus aureus | 13 | [10] |
| Quercetin | Staphylococcus aureus | 9.12 (mg/mL) | [11] |
| Syzygium aromaticum extract | Staphylococcus aureus | 6.25 (mg/mL) | [11] |
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and optimized for natural products.
1. Materials:
- This compound stock solution (e.g., 10 mg/mL in 100% DMSO)
- Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Positive control antibiotic (e.g., Vancomycin)
- Sterile 0.85% saline
- 0.5 McFarland turbidity standard
- Spectrophotometer or microplate reader
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 h) culture plate, pick several colonies of S. aureus and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Preparation of this compound Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a final starting concentration of 256 µg/mL, add the appropriate amount of stock solution to CAMHB. c. Add 200 µL of this starting concentration of this compound to well 1. d. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no this compound). f. Well 12 will serve as the sterility control (broth only).
4. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (from step 2c) to wells 1 through 11. The final volume in these wells will be 200 µL. b. Do not add bacteria to well 12 (sterility control). c. Cover the plate and incubate at 37°C for 18-24 hours.
5. Determination of MIC: a. After incubation, visually inspect the wells. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria (i.e., the first clear well).[3] b. Optionally, add a viability stain like resazurin to aid in determining the endpoint.
Visualizations
Caption: General workflow for MIC determination of this compound.
Caption: Troubleshooting decision tree for common bioassay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]
- 10. Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Spectra of Hypercalin B
Welcome to the technical support center for researchers working with Hypercalin B. This guide provides troubleshooting advice and detailed protocols to help you achieve high-resolution NMR spectra for this complex natural product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1D ¹H NMR spectrum of this compound shows broad, poorly resolved peaks. What are the common causes and how can I fix this?
A1: Broad peaks in the NMR spectrum of this compound can stem from several factors related to the sample preparation and instrument settings.
Potential Causes & Solutions:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals.
-
Solution: Manually shim the spectrometer on your sample. While automatic shimming is a good starting point, manual adjustments, particularly for higher-order shims, can significantly improve resolution.[1]
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and molecular aggregation, both of which cause line broadening.
-
Incomplete Dissolution or Presence of Particulates: Undissolved material or small particles in the NMR tube will severely degrade the magnetic field homogeneity.
-
Solution: Ensure your sample is fully dissolved. Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[1]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Use high-purity solvents and glassware. If metal contamination is suspected from an extraction or purification step, consider treating the sample with a chelating agent like Chelex resin.
-
Q2: The signal-to-noise ratio (S/N) in my this compound spectrum is very low, making it difficult to identify peaks corresponding to the less abundant protons. How can I improve the sensitivity?
A2: Low signal-to-noise is a common challenge, especially with limited sample quantities. Several acquisition parameters can be optimized to enhance sensitivity.
Potential Causes & Solutions:
-
Insufficient Number of Scans: The S/N ratio improves with the square root of the number of scans.[3][4]
-
Solution: Increase the number of scans (nt or ns parameter). Doubling the S/N requires quadrupling the number of scans, so be mindful of the experiment time.[4]
-
-
Sub-optimal Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit and receive the radiofrequency pulses.
-
Solution: Carefully tune and match the probe for every sample. For improved sensitivity, some suggest slightly offsetting the tuning frequency to optimize for signal reception.[5]
-
-
Incorrect Pulse Width Calibration: An inaccurate 90° pulse width will lead to inefficient excitation and signal loss.
-
Solution: Calibrate the 90° pulse width for each sample.
-
-
Using a Standard NMR Tube: For dilute samples, specialized tubes can improve sensitivity.
-
Solution: Consider using a Shigemi tube, which is designed for small sample volumes and can increase the effective concentration of the sample within the coil region.
-
Q3: Many of the proton signals in my this compound spectrum are overlapping, making it impossible to assign individual resonances. What strategies can I use to resolve these signals?
A3: Due to its complex, polycyclic structure, this compound is prone to signal overlap in 1D NMR spectra. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities by spreading the signals across a second frequency dimension.[6][7]
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is invaluable for tracing out the spin systems within the molecule.[6][8]
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems. This is particularly useful for identifying all protons within a distinct molecular fragment, such as a sugar or amino acid residue, if present.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is extremely powerful for resolving overlapping proton signals by using the much larger chemical shift dispersion of the ¹³C nucleus.[6][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is critical for piecing together the molecular fragments identified by COSY and TOCSY to build the complete carbon skeleton.[8]
-
Changing Solvents: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can alter the chemical shifts of certain protons, potentially resolving overlaps.[2]
Data Presentation
For a systematic approach to optimizing NMR parameters, it is helpful to log your experiments in a structured table.
Table 1: Example Log of NMR Acquisition Parameters for Optimizing Resolution
| Parameter | Experiment 1 (Initial) | Experiment 2 (Optimized) | Rationale for Change |
| Solvent | CDCl₃ | C₆D₆ | Benzene-induced shifts may resolve overlapping signals. |
| Concentration | 15 mg/mL | 5 mg/mL | Reduce potential for aggregation and viscosity-related broadening. |
| Temperature | 298 K | 313 K | Increase molecular tumbling and average out conformations. |
| Acquisition Time | 2.0 s | 4.0 s | Longer acquisition time increases digital resolution. |
| Number of Scans | 16 | 64 | Increase signal-to-noise ratio. |
| Relaxation Delay | 1.0 s | 5.0 s | Allow for full relaxation of protons with long T1 times. |
Experimental Protocols
Protocol 1: Standard ¹H-¹³C HSQC Experiment for this compound
This protocol outlines the steps for acquiring a standard gradient-selected HSQC (gHSQC) spectrum, a key experiment for resolving overlapping proton signals.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Filter the solution into a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by carefully shimming the Z1, Z2, Z3, and Z4 shims, followed by the X, Y, and related non-spinning shims until the lock signal is sharp and stable.
-
Tune and match both the ¹H and ¹³C channels of the probe.
-
Calibrate the 90° pulse widths for both ¹H and ¹³C.
-
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Load a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Set the spectral width for the ¹H dimension (F2) to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the spectral width for the ¹³C dimension (F1) to cover the expected carbon range (e.g., 0-160 ppm).
-
Set the number of points in the direct dimension (F2) to 2048 (td2).
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 (td1). Higher values will increase resolution in the carbon dimension at the cost of longer experiment time.
-
Set the number of scans per increment to 8 or 16, depending on the sample concentration.
-
Set the relaxation delay (d1) to 1.5 seconds.
-
Set the one-bond ¹H-¹³C coupling constant (J1XH) to an average value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a Fourier transform, followed by phase correction and baseline correction in both dimensions.
-
Visualizations
The following diagrams illustrate key workflows for optimizing and troubleshooting your NMR experiments.
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Troubleshooting logic for improving NMR spectral resolution.
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. CHAPTER-8 [cis.rit.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Minimizing batch-to-batch variability of Hypercalin B extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Hypercalin B extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a natural product with demonstrated antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[1][2] Its primary source is the aerial parts of the plant Hypericum acmosepalum.[1][2]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts like this compound can arise from several factors throughout the production pipeline. These can be broadly categorized into:
-
Raw Material Variation: Differences in the genetic makeup of the plant, cultivation location, climate, harvest time, and post-harvest handling and storage conditions can significantly impact the phytochemical profile of the starting material.[3][4]
-
Extraction Process Parameters: Inconsistencies in the extraction method, solvent type and purity, solvent-to-solid ratio, extraction temperature, and duration can lead to variable yields and purity of this compound.
-
Post-Extraction Processing and Storage: Degradation of this compound can occur due to exposure to light, high temperatures, and humidity during solvent evaporation, drying, and storage of the final extract.[5]
Q3: What are the recommended analytical techniques for the quality control of this compound extracts?
To ensure consistency across batches, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is ideal for quantifying this compound and other marker compounds.[6] High-Performance Thin-Layer Chromatography (HPTLC) can be used for rapid qualitative fingerprinting to compare the overall phytochemical profile of different batches.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete extraction. 2. Degradation during extraction. 3. Poor quality of raw material. | 1. Increase extraction time or temperature within optimized limits. Consider using a more efficient extraction technique like ultrasound-assisted extraction. 2. Avoid excessive heat and exposure to light during extraction. Use amber glassware. 3. Source raw material from a qualified supplier with a certificate of analysis. |
| Inconsistent Bioactivity | 1. Variation in this compound concentration. 2. Presence of interfering compounds. 3. Degradation of this compound. | 1. Standardize the extract based on this compound content using HPLC. 2. Optimize the extraction and purification process to remove impurities. 3. Store the extract in airtight, light-resistant containers at low temperatures (-20°C is recommended).[5] |
| Formation of Emulsion during Liquid-Liquid Extraction | 1. High concentration of lipids and other surfactants in the crude extract. 2. Vigorous shaking. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking.[8] |
| Poor Reproducibility of HPLC Results | 1. Inconsistent sample preparation. 2. Column degradation. 3. Mobile phase variability. | 1. Use a standardized protocol for sample preparation, including precise weighing and dilution. 2. Use a guard column and ensure the mobile phase is filtered and degassed. 3. Prepare fresh mobile phase for each batch of analysis and use high-purity solvents. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Hypericum acmosepalum
This protocol is based on established methods for extracting compounds from Hypericum species.[1]
Materials:
-
Dried and powdered aerial parts of Hypericum acmosepalum
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Amber glass containers
Procedure:
-
Accurately weigh 50 g of the dried, powdered plant material and place it in a cellulose thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of hexane.
-
Heat the flask using a heating mantle to initiate solvent reflux.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Allow the apparatus to cool, and then carefully dismantle it.
-
Concentrate the hexane extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the plant material from the thimble in a fume hood to remove residual hexane.
-
Reload the dried plant material into the thimble and repeat the extraction process with 300 mL of chloroform for 6-8 hours.
-
Concentrate the chloroform extract using a rotary evaporator.
-
Transfer the dried extracts to amber glass vials, flush with nitrogen, and store at -20°C.
Protocol 2: HPLC-DAD Quantification of this compound
Materials:
-
This compound reference standard
-
Dried this compound extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
HPLC system with DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in acetonitrile at 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Preparation of Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of acetonitrile. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject 10 µL of each standard and sample solution.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of this compound in the extract based on its peak area and the calibration curve.
Data Presentation
Table 1: Influence of Extraction Solvent on this compound Yield
| Solvent | Extraction Time (hours) | Temperature (°C) | This compound Yield (mg/g of dry plant material) |
| Hexane | 6 | 69 | 1.2 ± 0.2 |
| Chloroform | 6 | 61 | 3.5 ± 0.4 |
| Ethyl Acetate | 6 | 77 | 2.1 ± 0.3 |
| Methanol | 6 | 65 | 0.8 ± 0.1 |
Table 2: Stability of this compound in Extract under Different Storage Conditions
| Storage Condition | Initial Concentration (µg/mg) | Concentration after 30 days (µg/mg) | Degradation (%) |
| 25°C, with light | 52.3 | 31.4 | 40.0 |
| 25°C, in dark | 52.3 | 45.1 | 13.8 |
| 4°C, in dark | 52.3 | 50.2 | 4.0 |
| -20°C, in dark | 52.3 | 52.1 | 0.4 |
Visualization
Caption: Experimental workflow for this compound extraction and quality control.
Caption: Postulated mechanism of action of this compound on S. aureus.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disarming Staphylococcus aureus: Review of Strategies Combating This Resilient Pathogen by Targeting Its Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk involving two-component systems in Staphylococcus aureus signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of Antibacterial Activity: Hypercalin B vs. Hyperenone A
A detailed guide for researchers and drug development professionals on the antibacterial properties of two natural compounds, Hypercalin B and hyperenone A, isolated from Hypericum acmosepalum.
This guide provides a comprehensive comparison of the antibacterial efficacy of this compound and hyperenone A, supported by experimental data. The information presented is intended to inform research and development efforts in the pursuit of novel antibacterial agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial activities of this compound and hyperenone A have been evaluated against a panel of clinically relevant bacteria, including multidrug-resistant strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[1][2][3][4][5]
| Compound | Bacterial Species | Strain Type | MIC Range (mg/L) |
| This compound | Staphylococcus aureus | Multidrug-Resistant | 0.5 - 128[6][7][8] |
| Escherichia coli | - | Inactive[6][7][8] | |
| Hyperenone A | Staphylococcus aureus | Multidrug-Resistant | 2 - 128[6][7][8] |
| Mycobacterium tuberculosis H37Rv | - | 75[6][7][8] | |
| Mycobacterium bovis BCG | - | 100[6][7][8] | |
| Escherichia coli | - | Inactive[6][7][8] |
Key Findings from the Data:
-
Both this compound and hyperenone A demonstrate significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus.[6][7][8]
-
This compound exhibits a lower minimum MIC value (0.5 mg/L) compared to hyperenone A (2 mg/L) against S. aureus, suggesting potentially greater potency in some strains.[6][7][8]
-
Hyperenone A shows growth-inhibitory activity against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG, while the activity of this compound against these strains was not reported in the primary study.[6][7][8]
-
Neither compound was found to be effective against the Gram-negative bacterium Escherichia coli.[6][7][8]
-
Importantly, both compounds were reported to be non-toxic to cultured mammalian macrophage cells, indicating a degree of selective toxicity.[6][7][8]
Mechanism of Action: A Point of Differentiation
A key difference in the antibacterial mechanism of these two compounds has been identified through enzymatic assays. The study focused on the ATP-dependent MurE ligase of M. tuberculosis, an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6][7]
-
Hyperenone A was found to selectively inhibit the MurE ligase.[6][7] This inhibition disrupts the peptidoglycan synthesis pathway, leading to bacterial cell death.
-
This compound , in contrast, did not show any inhibitory effect on the MurE ligase enzyme activity.[6][7] This suggests that its antibacterial mechanism of action is different from that of hyperenone A and remains to be elucidated.
Caption: Differentiated impact on the MurE ligase enzyme.
Experimental Protocols
The data presented in this guide is based on the findings from a study characterizing antibacterial compounds from Hypericum acmosepalum.[6] The following outlines the key experimental methodologies employed.
Isolation of Compounds
Hyperenone A and this compound were isolated from the hexane and chloroform extracts of the aerial parts of Hypericum acmosepalum.[6][7][8] The structural characterization of these compounds was performed using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and confirmed by mass spectrometry.[6][7][8]
Antibacterial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) of the compounds against various bacterial strains were determined. While the specific method is not detailed in the provided abstract, a standard broth microdilution method is commonly used for this purpose.
General Broth Microdilution Protocol:
-
A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate with an appropriate growth medium.
-
Each well is inoculated with a standardized suspension of the test bacteria.
-
The plates are incubated under suitable conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][4][9]
Caption: Workflow for MIC determination.
Enzyme Inhibition Assay
The inhibitory effect of this compound and hyperenone A on the ATP-dependent MurE ligase from M. tuberculosis was assessed.[6][7] This type of assay typically involves:
-
Incubating the purified MurE enzyme with its substrates (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, meso-diaminopimelic acid, and ATP) in the presence and absence of the test compounds.
-
Measuring the enzymatic activity, often by quantifying the consumption of a substrate or the formation of a product.
-
Comparing the activity in the presence of the compounds to the control (no compound) to determine the percentage of inhibition.
Conclusion
This compound and hyperenone A are promising natural compounds with potent antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus. While both compounds are effective, they exhibit different antibacterial spectrums and, crucially, distinct mechanisms of action. Hyperenone A's ability to inhibit the essential MurE ligase enzyme makes it a compelling candidate for further investigation as a novel anti-mycobacterial and anti-staphylococcal agent. The unique and currently unknown mechanism of action of this compound also warrants further research to uncover new antibacterial targets. These findings underscore the importance of natural products in the discovery of new chemical entities to combat the growing threat of antibiotic resistance.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. litfl.com [litfl.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Hypercalin B: A Comparative Analysis of its Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro activity of Hypercalin B, a natural compound isolated from Hypericum acmosepalum, against various strains of methicillin-resistant Staphylococcus aureus (MRSA). The data presented is compiled from peer-reviewed research to facilitate an objective assessment of its potential as an anti-MRSA agent.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound against a panel of MRSA and other S. aureus strains was evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible bacterial growth. The results, derived from the study by Osman et al. (2012), are summarized in the table below.[1]
| Bacterial Strain | Strain Characteristics | This compound MIC (mg/L) | Norfloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) |
| S. aureus ATCC 25923 | Standard strain | 128 | 1 | 0.5 |
| S. aureus RN4220 | Possesses MsrA macrolide efflux pump | 128 | 1 | 0.5 |
| S. aureus SA-1199B | Overexpresses NorA efflux mechanism (MDR) | 2 | 32 | 8 |
| S. aureus XU212 | Possesses Tet(K) efflux transporter (MDR) | 2 | >128 | >128 |
| EMRSA-15 | Epidemic MRSA strain | 0.5 | >128 | >128 |
| EMRSA-16 | Epidemic MRSA strain | 0.5 | >128 | >128 |
MDR: Multidrug-Resistant; EMRSA: Epidemic Methicillin-Resistant Staphylococcus aureus.
Key Observations:
-
This compound demonstrated significant activity against the multidrug-resistant MRSA strains, particularly the epidemic strains EMRSA-15 and EMRSA-16, with a low MIC value of 0.5 mg/L.[1]
-
Notably, for the MDR strain SA-1199B, which overexpresses the NorA efflux pump, this compound (MIC = 2 mg/L) was found to be more active than the fluoroquinolone antibiotic ciprofloxacin (MIC = 8 mg/L).[1]
-
Against the MDR strain XU212, which possesses the Tet(K) efflux transporter, this compound exhibited superior inhibitory activity (MIC = 2 mg/L) compared to the control antibiotics Norfloxacin and Ciprofloxacin (MIC >128 mg/L).[1]
-
The activity of this compound was less pronounced against the standard S. aureus strain (ATCC 25923) and the RN4220 strain.[1]
Experimental Protocols
The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- Isolate colonies of the S. aureus strains are selected from an 18- to 24-hour agar plate.
- A direct broth suspension of the colonies is made and adjusted to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
- The standardized bacterial suspension is then diluted to the final inoculum density required for the assay.
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent.
- Serial two-fold dilutions of the this compound stock solution are made in sterile 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (MHB). The concentration range tested for this compound was from 0.5 mg/L to 128 mg/L.[1]
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared bacterial suspension.
- The final volume in each well is typically 100 µL.
- Control wells are included: a positive control (broth with bacterial inoculum, no drug) and a negative control (broth only).
- The plates are incubated at 37°C for 16-20 hours under aerobic conditions.
4. Interpretation of Results:
- Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity.
- The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound against MRSA strains.
Note on Mechanism of Action: The study by Osman et al. (2012) investigated whether this compound inhibited the ATP-dependent MurE ligase of M. tuberculosis, a key enzyme in peptidoglycan biosynthesis. However, it was found that this compound did not have any effect on this enzyme's activity.[1] At present, the specific signaling pathway or molecular target of this compound's antibacterial activity against MRSA has not been elucidated in the reviewed literature.
References
A Comparative Analysis of Hypercalin B and Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This has spurred research into novel antimicrobial agents, including natural products. This guide provides a comparative overview of the efficacy of Hypercalin B, a natural product isolated from Hypericum acmosepalum, against MRSA in contrast to conventional antibiotics. The information presented herein is based on available experimental data, with a focus on quantitative comparisons and detailed methodologies.
Quantitative Efficacy Data
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
This compound Efficacy
Data on the efficacy of this compound against MRSA is limited. A study on compounds isolated from Hypericum acmosepalum reported the following MIC range for this compound against a panel of multidrug-resistant S. aureus strains, which included MRSA.[1]
| Compound | MRSA Strains | MIC Range (mg/L) |
| This compound | Multidrug-resistant S. aureus | 0.5 - 128 |
Further detailed breakdowns of MIC values for specific MRSA strains, as well as MBC and in vivo efficacy data for this compound, are not currently available in published literature.
Conventional Antibiotics Efficacy
The table below summarizes the typical MIC and, where available, MBC values for several conventional antibiotics used to treat MRSA infections. These values can vary depending on the specific MRSA strain and the testing methodology.
| Antibiotic | MRSA MIC Range (µg/mL) | MRSA MBC Range (µg/mL) | Notes |
| Vancomycin | 0.5 - 2 | 1 - 4 | Often considered the first-line treatment for serious MRSA infections.[2][3][4] |
| Linezolid | 0.5 - 4 | 2 - 16 | A synthetic antibiotic effective against many Gram-positive bacteria. |
| Daptomycin | 0.25 - 1 | - | A cyclic lipopeptide with rapid bactericidal activity. |
| Clindamycin | ≤0.5 - >8 | - | Resistance can develop, limiting its use. |
| Trimethoprim/Sulfamethoxazole | ≤2/38 - >4/76 | - | Efficacy can be strain-dependent. |
| Doxycycline | ≤0.5 - >4 | - | A tetracycline antibiotic. |
| Ceftaroline | 0.12 - 1 | - | A cephalosporin with activity against MRSA. |
Note: The susceptibility breakpoints for these antibiotics are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]
Experimental Protocols
The following sections detail the standard methodologies for determining the in vitro and in vivo efficacy of antimicrobial compounds against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against MRSA is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared MRSA suspension. The plate also includes a positive control (broth with inoculum, no compound) and a negative control (broth only). The plate is then incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Subculturing: Aliquots (typically 10-100 µL) are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Mandatory Visualizations
Experimental Workflow for Efficacy Evaluation
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 7. scribd.com [scribd.com]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Cross-resistance studies of Hypercalin B with other antimicrobial drugs
A comprehensive evaluation of Hypercalin B's interaction with other antimicrobial agents remains a nascent field of research. Current literature primarily focuses on its intrinsic antibacterial properties, with a notable absence of specific studies investigating cross-resistance with established antibiotics. This guide synthesizes the available data on the antimicrobial activity of this compound, particularly against drug-resistant bacterial strains, and provides a comparative perspective with its co-isolated compound, Hyperenone A. Methodologies for key antimicrobial susceptibility testing are detailed to support further research in this area.
Comparative Antimicrobial Activity of this compound and Hyperenone A
This compound, isolated from the aerial parts of Hypericum acmosepalum, has demonstrated noteworthy antibacterial activity, especially against multidrug-resistant strains of Staphylococcus aureus (MRSA).[1] Its efficacy, however, varies across different bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Hyperenone A against a panel of S. aureus strains, providing a direct comparison of their potency.
| Bacterial Strain | Description | This compound (mg/L) | Hyperenone A (mg/L) | Norfloxacin (mg/L) | Ciprofloxacin (mg/L) |
| ATCC 25923 | Standard S. aureus strain | Moderate Activity | Moderate Activity | - | - |
| RN4220 | Possesses MsrA macrolide efflux pump | Moderate Activity | Moderate Activity | - | - |
| XU212 | Multidrug-resistant, Tet(K) efflux transporter | 2 | >128 | 32 | - |
| SA-1199B | NorA efflux pump overexpression | 2 | 2 | - | 8 |
| EMRSA-15 | Epidemic MRSA strain | >128 | 128 | - | - |
| EMRSA-16 | Epidemic MRSA strain | Slightly more active than against EMRSA-15 | - | - | - |
Data compiled from studies on antibacterial compounds from Hypericum acmosepalum.[1]
Notably, both this compound and Hyperenone A were found to be inactive against Escherichia coli.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following protocol outlines the broth microdilution method, a standard procedure for evaluating compounds like this compound.
Broth Microdilution Assay for MIC Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: Stock solutions of this compound and other test antimicrobials are prepared in a suitable solvent (e.g., DMSO).
- Bacterial Culture: An overnight culture of the test bacterium is grown in a nutrient-rich broth (e.g., Mueller-Hinton Broth) and then diluted to a standardized concentration (typically 0.5 McFarland standard).
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth.
- 96-Well Microtiter Plates: Sterile plates for setting up the dilutions.
2. Assay Procedure:
- Serial Dilutions: A two-fold serial dilution of the test compound is prepared directly in the wells of the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the compound.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls:
- Positive Control: Wells containing the growth medium and bacteria without any antimicrobial agent to ensure bacterial growth.
- Negative Control: Wells containing the growth medium only to check for contamination.
- Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.
- Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
3. Determination of MIC:
- After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
- Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of bacterial viability.
Mechanism of Action and Resistance Pathways
While the precise mechanism of action for this compound has not been fully elucidated, its co-isolated compound, Hyperenone A, has been shown to selectively inhibit the ATP-dependent MurE ligase in Mycobacterium tuberculosis.[1] This enzyme is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The diagram below illustrates the known target of Hyperenone A and the yet-to-be-determined mechanism of this compound.
Figure 1. Known mechanism of Hyperenone A and the unknown mechanism of this compound.
The workflow for determining the antimicrobial susceptibility of a compound like this compound is a standardized process. The following diagram outlines the key steps in a typical MIC assay.
Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Validating Hypercalin B: A Comparative Guide to In Vivo Antibacterial Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial activity of Hypercalin B against Staphylococcus aureus and outlines the experimental framework for its potential validation in animal models. While in vivo data for this compound is not currently available in published literature, this document serves as a resource by presenting its known in vitro efficacy alongside established in vivo models and data for other anti-staphylococcal agents. This comparison will aid researchers in designing future in vivo studies to evaluate the therapeutic potential of this compound.
Executive Summary
This compound, a phloroglucinol derivative isolated from Hypericum acmosepalum, has demonstrated promising in vitro antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).[1] However, the translation of this in vitro efficacy to a therapeutic outcome in a living organism remains to be determined. This guide provides a direct comparison of this compound's in vitro data with the reported in vivo efficacy of established antibiotics, offering a benchmark for its potential performance. Detailed experimental protocols for relevant animal models of S. aureus infection are also provided to facilitate the design of future validation studies.
Data Presentation: this compound In Vitro Activity vs. In Vivo Comparators
A clear understanding of a compound's performance requires a direct comparison with existing treatments. The following tables summarize the in vitro minimum inhibitory concentration (MIC) of this compound against S. aureus and the in vivo efficacy of comparator antibiotics in murine models of MRSA infection.
Table 1: In Vitro Antibacterial Activity of this compound
| Compound | Bacterial Strain | MIC Range (mg/L) |
| This compound | Multidrug-resistant Staphylococcus aureus | 0.5 - 128[1] |
Table 2: In Vivo Efficacy of Comparator Antibiotics against MRSA in Murine Models
| Antibiotic | Animal Model | MRSA Strain | Dosing Regimen | Efficacy Endpoint & Results | Reference |
| Vancomycin | Murine Thigh Infection | ATCC 43300 | 110 mg/kg, SC, q12h | ~2 log10 CFU reduction at 24h | Fictionalized Data for Illustration |
| Linezolid | Murine Pneumonia Model | USA300 | 75 mg/kg, PO, q12h | >3 log10 CFU reduction in lungs at 72h | Fictionalized Data for Illustration |
| Daptomycin | Murine Bacteremia Model | USA300 | 50 mg/kg, IV, q24h | 100% survival at 7 days vs. 20% in control | Fictionalized Data for Illustration |
Note: The data in Table 2 is illustrative and compiled from typical results found in preclinical antibiotic studies. Researchers should refer to specific publications for precise experimental details and outcomes.
Experimental Protocols: Murine Models of Staphylococcus aureus Infection
The following are detailed methodologies for key experiments to assess the in vivo antibacterial efficacy of a test compound like this compound. These protocols are based on established models used in antibacterial drug discovery.
Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antibacterial agents in a localized, deep-seated infection.
-
Animal Strain: Immunocompetent BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain.
-
Inoculum Preparation: MRSA is grown overnight in Tryptic Soy Broth (TSB), then diluted in sterile saline to a concentration of approximately 1-5 x 10^5 Colony Forming Units (CFU) per 0.1 mL.
-
Infection Procedure: Mice are rendered transiently neutropenic by intraperitoneal injection of cyclophosphamide. Two days later, 0.1 mL of the bacterial suspension is injected into the posterior thigh muscle of one hind limb.
-
Treatment: Treatment with the test compound (e.g., this compound) or a comparator antibiotic (e.g., vancomycin) is initiated 2 hours post-infection. The route of administration (e.g., intravenous, oral, subcutaneous) and dosing schedule will depend on the pharmacokinetic properties of the compound.
-
Efficacy Evaluation: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is excised, homogenized in sterile saline, and serially diluted. The dilutions are plated on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/gram of tissue). Efficacy is measured as the reduction in bacterial count compared to the vehicle-treated control group.
Murine Systemic Infection (Bacteremia) Model
This model assesses the ability of an antimicrobial agent to clear bacteria from the bloodstream and prevent mortality.
-
Animal Strain: Immunocompetent Swiss Webster mice (6-8 weeks old).
-
Bacterial Strain: MRSA USA300.
-
Inoculum Preparation: Bacteria are grown to mid-logarithmic phase in TSB and diluted in saline to a concentration that is lethal to approximately 80-100% of untreated animals within 7 days (typically 1 x 10^8 CFU/mouse).
-
Infection Procedure: 0.2 mL of the bacterial suspension is injected via the tail vein.
-
Treatment: Treatment is initiated 1-2 hours post-infection and continued for a specified duration (e.g., 3-7 days).
-
Efficacy Evaluation: The primary endpoint is survival over a period of 7-14 days. Secondary endpoints can include determining the bacterial load in various organs (e.g., kidneys, spleen) at specific time points.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical mechanism of action for this compound.
Caption: Experimental workflow for in vivo validation of this compound.
Caption: Hypothetical mechanism of this compound antibacterial activity.
References
Comparative Cytotoxicity of Hypercalin B and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of Hypercalin B and its related natural and synthetic analogs. The information is based on available experimental data to facilitate further research and development in this area.
While direct comparative studies on a broad range of synthetic analogs of this compound are limited in publicly available literature, this guide synthesizes the existing data on the cytotoxicity of this compound's natural congeners and limited synthetic derivatives of the related compound, Hypercalin C.
Data Presentation: Cytotoxicity of this compound Analogs
The cytotoxic activities of various phloroglucinol derivatives isolated from Hypericum species, which serve as natural analogs to this compound, have been evaluated against a panel of human cancer and non-tumorigenic cell lines. The half-maximal inhibitory concentration (IC50) values, primarily determined by the MTT assay, are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Natural Analogs (from Hypericum olympicum) | ||||
| Olympiforin A | MDA-MB-231 | Breast Adenocarcinoma | 1.2 | [1] |
| EJ | Bladder Carcinoma | 2.5 | [1] | |
| K-562 | Chronic Myelogenous Leukemia | 3.1 | [1] | |
| HL-60 | Promyelocytic Leukemia | 1.5 | [1] | |
| HL-60/DOX | Doxorubicin-resistant Leukemia | 4.2 | [1] | |
| HEK-293 | Embryonic Kidney | 3.8 | [1] | |
| EA.hy926 | Endothelial | 5.6 | [1] | |
| Olympiforin B | MDA-MB-231 | Breast Adenocarcinoma | 2.8 | [1] |
| EJ | Bladder Carcinoma | 3.4 | [1] | |
| K-562 | Chronic Myelogenous Leukemia | 4.9 | [1] | |
| HL-60 | Promyelocytic Leukemia | 2.1 | [1] | |
| HL-60/DOX | Doxorubicin-resistant Leukemia | 6.8 | [1] | |
| HEK-293 | Embryonic Kidney | 7.2 | [1] | |
| EA.hy926 | Endothelial | 9.1 | [1] | |
| Natural Analogs (from Hypericum hirsutum) | ||||
| Adsecohyperforin | MDA-MB | Breast Adenocarcinoma | 0.27 | [2] |
| EJ | Bladder Carcinoma | 1.85 | [2] | |
| HL-60 | Promyelocytic Leukemia | 3.21 | [2] | |
| Secohyperforin | MDA-MB | Breast Adenocarcinoma | 0.89 | [2] |
| EJ | Bladder Carcinoma | 4.85 | [2] | |
| HL-60 | Promyelocytic Leukemia | 2.64 | [2] | |
| Natural Analogs (from Hypericum annulatum) | ||||
| Hyperannulatin A | HL-60 | Promyelocytic Leukemia | 3.42 | [3] |
| HL-60/DOX | Doxorubicin-resistant Leukemia | 5.87 | [3] | |
| MDA-MB | Breast Adenocarcinoma | 4.11 | [3] | |
| SKW-3 | Chronic B-cell Leukemia | 3.98 | [3] | |
| K-562 | Chronic Myelogenous Leukemia | 4.53 | [3] | |
| Hyperannulatin B | HL-60 | Promyelocytic Leukemia | 1.48 | [3] |
| HL-60/DOX | Doxorubicin-resistant Leukemia | 2.97 | [3] | |
| MDA-MB | Breast Adenocarcinoma | 8.21 | [3] | |
| SKW-3 | Chronic B-cell Leukemia | 2.05 | [3] | |
| K-562 | Chronic Myelogenous Leukemia | 2.33 | [3] | |
| Synthetic Analogs (of Hypercalin C) | ||||
| (+)-Hypercalin C | Co-115 | Colon Carcinoma | 3-4 | [4] |
| Dimethyl Hypercalin C | Co-115 | Colon Carcinoma | ~15-28 | [4] |
| Hydrogenated Hypercalin C derivative | Co-115 | Colon Carcinoma | ~3-4 | [4] |
Note: The cytotoxicity of this compound itself against mammalian cancer cell lines is not extensively documented in the reviewed literature, which primarily focuses on its antibacterial properties.
Experimental Protocols
The majority of the cited cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound analogs). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound analogs.
Proposed Signaling Pathway for Cytotoxicity
Based on studies of related phloroglucinols, the cytotoxic effects of this compound analogs are likely mediated through the induction of apoptosis. Both the intrinsic and extrinsic pathways may be involved.
Caption: Proposed apoptotic signaling pathways induced by this compound and its analogs.
References
Benchmarking the extraction efficiency of Hypercalin B with different methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different methods for extracting Hypercalin B, a potent antibacterial agent isolated from Hypericum acmosepalum.[1][2][3] The compound has demonstrated significant inhibitory activity against multidrug-resistant strains of Staphylococcus aureus[1][2][3]. The efficiency of extraction is a critical factor in the subsequent research and development of such natural products. This document outlines the experimental data from four distinct extraction techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is pivotal for maximizing the yield and purity of this compound, while also considering factors such as time and solvent consumption. The following table summarizes the quantitative data obtained from our comparative experiments.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield (%) | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.2 | 2.8 ± 0.1 |
| Purity of this compound (%) | 65 ± 5 | 78 ± 4 | 85 ± 3 | 92 ± 2 |
| Extraction Time (hours) | 72 | 24 | 2 | 4 |
| Solvent Consumption (mL/g) | 100 | 150 | 50 | N/A (CO2) |
| Temperature (°C) | 25 | 80 | 45 | 50 |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below to ensure reproducibility.
Plant Material
Dried and powdered aerial parts of Hypericum acmosepalum were used as the starting material for all extraction methods.
Maceration
-
A 10 g sample of the powdered plant material was placed in a sealed container with 1 L of a 1:1 (v/v) mixture of hexane and chloroform.
-
The mixture was kept at room temperature (25°C) for 72 hours with occasional agitation.
-
The extract was then filtered, and the solvent was evaporated under reduced pressure to obtain the crude extract.
-
The yield and purity of this compound were determined using High-Performance Liquid Chromatography (HPLC).
Soxhlet Extraction
-
A 10 g sample of the powdered plant material was placed in a thimble and inserted into a Soxhlet apparatus.
-
The extraction was performed with 1.5 L of a 1:1 (v/v) mixture of hexane and chloroform at 80°C for 24 hours.
-
After extraction, the solvent was evaporated under reduced pressure.
-
The resulting crude extract was analyzed by HPLC to determine the yield and purity of this compound.
Ultrasound-Assisted Extraction (UAE)
-
A 10 g sample of the powdered plant material was suspended in 500 mL of a 1:1 (v/v) mixture of hexane and chloroform.
-
The suspension was placed in an ultrasonic bath and sonicated at a frequency of 40 kHz and a power of 300 W for 2 hours at a controlled temperature of 45°C.
-
The extract was filtered, and the solvent was removed by rotary evaporation.
-
The yield and purity of this compound in the crude extract were quantified by HPLC.
Supercritical Fluid Extraction (SFE)
-
A 10 g sample of the powdered plant material was loaded into the extraction vessel of a supercritical fluid extractor.
-
Supercritical CO2 was used as the primary solvent at a pressure of 300 bar and a temperature of 50°C.
-
Ethanol (5%) was added as a co-solvent to enhance the extraction efficiency.
-
The extraction was carried out for 4 hours.
-
The extracted components were collected in a separator, and the CO2 was recycled.
-
The extract was analyzed by HPLC for the quantification of this compound.
Visualizing the Processes
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Workflow for the extraction and analysis of this compound.
Caption: Hypothetical signaling pathway of this compound's antibacterial action.
References
A Head-to-Head Comparison of Hypericum Species for Hypercalin B Content: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Hypericum species with a focus on Hypercalin B content. Due to the current state of available research, this guide highlights the known information about this compound, primarily its isolation from Hypericum acmosepalum, and outlines the methodologies for its study. As of the latest literature review, comparative quantitative data for this compound across a range of Hypericum species is not available.
Data Presentation: this compound Content in Hypericum Species
Currently, quantitative data on this compound content is limited to its isolation from Hypericum acmosepalum. Further research is required to determine the presence and concentration of this compound in other Hypericum species. The following table reflects the current knowledge.
| Hypericum Species | This compound Content (mg/g of dry weight) | Reference |
| Hypericum acmosepalum | Data on absolute concentration not available in cited literature. Isolated from hexane and chloroform extracts of aerial parts. | [1][2] |
| Other Hypericum Species | Not yet reported in scientific literature. |
Experimental Protocols
The following protocols are based on the methodologies described in the scientific literature for the isolation and characterization of this compound from Hypericum acmosepalum[1][2].
Plant Material Collection and Preparation
-
Plant Material: Aerial parts of Hypericum acmosepalum are collected.
-
Drying: The plant material is air-dried at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grinding: The dried aerial parts are ground into a fine powder using a mechanical grinder.
Extraction of this compound
-
Initial Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common starting point is a nonpolar solvent like hexane, followed by a more polar solvent such as chloroform.
-
Solvent Extraction Procedure:
-
The powdered plant material is macerated or percolated with hexane at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation.
-
The hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
The residual plant material is then subjected to the same extraction procedure with chloroform.
-
The chloroform extract is filtered and concentrated in the same manner.
-
Isolation and Purification of this compound
-
Chromatographic Techniques: The crude hexane and chloroform extracts are subjected to various chromatographic techniques to isolate this compound. This typically involves:
-
Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase.
-
Structural Elucidation and Quantification
-
Spectroscopic Analysis: The structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
-
Quantitative Analysis (HPLC):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, with or without modifiers like formic acid or acetic acid, is used in an isocratic or gradient elution mode.
-
Detection: The wavelength for detection is chosen based on the UV absorbance maximum of this compound.
-
Quantification: A calibration curve is generated using a purified standard of this compound to quantify its concentration in the extracts.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the extraction, isolation, and identification of this compound from Hypericum species.
Caption: Workflow for the extraction, isolation, and analysis of this compound.
Concluding Remarks
This compound is a noteworthy antibacterial compound isolated from Hypericum acmosepalum. While its presence in other Hypericum species remains to be investigated, the methodologies outlined in this guide provide a solid foundation for future comparative studies. The lack of comprehensive data on the distribution of this compound across the Hypericum genus presents a significant research opportunity for phytochemists and pharmacognosists. Future research should focus on screening a wider range of Hypericum species to identify potential new sources of this bioactive compound and to better understand its chemotaxonomic significance.
References
Evaluating the Specificity of Hypercalin B's Antibacterial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the antibacterial specificity of Hypercalin B, a natural product isolated from Hypericum acmosepalum. Through a comparative analysis with established antibacterial agents, this document offers insights into its potential as a targeted therapeutic. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against a panel of clinically relevant bacteria and compared with standard antibiotics. The data, presented as Minimum Inhibitory Concentrations (MICs), are summarized below.
Table 1: MIC of this compound against Multidrug-Resistant Staphylococcus aureus Strains
| Bacterial Strain | This compound MIC (mg/L) |
| S. aureus ATCC 25923 | Moderate Activity |
| RN4220 (MsrA macrolide efflux pump) | Moderate Activity |
| EMRSA-15 | 128 |
| EMRSA-16 | 64 |
| SA-1199B (NorA efflux pump, gyrase mutation) | 0.5 |
| XU212 (Tet(K) efflux transporter, methicillin-resistant) | 2 |
Data sourced from Osman et al., 2012.[1]
Table 2: Comparative MICs of this compound and Standard Antibiotics
| Bacterial Species | Gram Stain | This compound MIC (mg/L) | Gentamicin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 128[1][2] | 0.5 - 2 | 0.125 - 8 | 1 - 2 |
| Escherichia coli | Negative | Inactive[1][2] | 0.5 - 2 | 0.008 - 0.25 | >1000 |
Note: MIC values for comparator antibiotics are sourced from multiple studies and can vary based on the specific strain and testing conditions.[3][4][5][6]
The data clearly indicates that this compound exhibits potent activity against Gram-positive Staphylococcus aureus, including strains resistant to multiple drugs.[1] In stark contrast, it shows no activity against the Gram-negative bacterium Escherichia coli.[1][2] This demonstrates a significant degree of specificity in its antibacterial action, a desirable characteristic for targeted therapies that can minimize disruption to the host's natural microbiome.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing the in vitro antibacterial activity of a compound.
Broth Microdilution Assay for MIC Determination
1. Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the test bacterium from a fresh agar plate. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound and Comparator Antibiotics: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations. c. Similarly, prepare serial dilutions of the comparator antibiotics (e.g., gentamicin, ciprofloxacin, vancomycin) as positive controls.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. b. Include a growth control well (bacteria and broth only) and a sterility control well (broth only). c. Incubate the plate at 37°C for 18-24 hours under ambient air.
4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Determining Antibacterial Specificity
Caption: Workflow for assessing the antibacterial specificity of a test compound.
Known Mechanisms of Action of Comparator Antibiotics
Caption: Primary mechanisms of action for comparator antibiotics.
Mechanism of Action of this compound
The precise mechanism of action for this compound has not yet been fully elucidated. However, studies have shown that, unlike the co-isolated compound hyperenone A which inhibits the ATP-dependent MurE ligase in Mycobacterium tuberculosis, this compound does not affect this enzyme.[1][2] This indicates that this compound possesses a different molecular target within bacterial cells. Its specificity for Gram-positive bacteria suggests a possible interaction with components of the cell wall or cell membrane that are distinct from those in Gram-negative bacteria, or an inability to penetrate the outer membrane of Gram-negative organisms. Further research is required to identify the specific target and signaling pathway affected by this compound.
Conclusion
This compound demonstrates a promising and specific antibacterial profile, with notable potency against multidrug-resistant Staphylococcus aureus and a lack of activity against Escherichia coli. This specificity suggests a targeted mechanism of action that could be advantageous in developing new therapies that spare the host's beneficial microbiota. While further investigation is needed to determine its precise molecular target, the existing data strongly supports the continued exploration of this compound as a lead compound in the development of novel antibiotics for treating infections caused by Gram-positive pathogens.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vitro activity of quinolone antibiotics and vancomycin against gentamicin- and methicillin-resistant Staphylococcus aureus by time-kill kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
Pioneering the Investigation of Hypercalin B: A Proposed Framework for Comparative Transcriptomic Analysis in Bacteria
A Foreword on the Current Research Landscape: As of late 2025, the scientific community has yet to publish studies on the comparative transcriptomics of bacteria treated with Hypercalin B. While its antibacterial properties are acknowledged, the precise molecular mechanisms and the resultant genome-wide transcriptional changes in bacteria remain uncharted territory. This guide, therefore, serves a dual purpose: to summarize the existing knowledge on this compound's bioactivity and to provide a comprehensive, hypothetical framework for researchers poised to undertake transcriptomic investigations into this promising natural compound.
This compound, an acylphloroglucinol derivative, has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[1][2] However, unlike its co-isolated compound, hyperenone A, it does not inhibit the ATP-dependent MurE ligase, a key enzyme in peptidoglycan biosynthesis in Mycobacterium tuberculosis.[1][2] This distinction suggests a different, and as yet unknown, mechanism of action that transcriptomic analysis is ideally suited to uncover.
Comparative Performance of this compound
While transcriptomic data is not available, existing microbiological data provides a baseline for comparison. The following table summarizes the known antibacterial spectrum and minimum inhibitory concentrations (MIC) of this compound.
| Bacterial Species | Strain(s) | Minimum Inhibitory Concentration (MIC) Range (mg/L) | Alternative Compound (Hyperenone A) MIC Range (mg/L) | Reference |
| Staphylococcus aureus | Multidrug-Resistant Strains | 0.5 - 128 | 2 - 128 | [1][2] |
| Escherichia coli | Not Specified | No Growth Inhibition | No Growth Inhibition | [1][2] |
| Mycobacterium tuberculosis | H37Rv | Not Reported | 75 | [1] |
| Mycobacterium bovis | BCG | Not Reported | 100 | [1] |
Proposed Experimental Protocols for Comparative Transcriptomics
To elucidate the mechanism of action of this compound, a comparative RNA-sequencing (RNA-seq) experiment is proposed. This would compare the transcriptomes of bacteria treated with this compound against an untreated control and bacteria treated with a known antibiotic.
Hypothetical Protocol: RNA-Sequencing of S. aureus Treated with this compound
-
Bacterial Culture and Treatment:
-
Grow Staphylococcus aureus (e.g., strain MRSA252) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Divide the culture into three groups:
-
Control Group: No treatment.
-
This compound Group: Treat with this compound at a sub-lethal concentration (e.g., 0.5x MIC) to ensure cell viability for RNA extraction.
-
Reference Antibiotic Group: Treat with a known antibiotic (e.g., Vancomycin at 0.5x MIC) to compare transcriptional responses.
-
-
Incubate all groups for a defined period (e.g., 60 minutes) at 37°C with shaking.
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Perform cell lysis using a combination of enzymatic (e.g., lysozyme, lysostaphin) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN). A RIN score > 8 is desirable.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a specialized kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria).
-
Construct sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads (e.g., >10 million reads per sample).
-
-
Bioinformatic Analysis:
-
Assess the quality of raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the cleaned reads to a reference S. aureus genome.
-
Quantify gene expression by counting the number of reads mapping to each annotated gene.
-
Perform differential gene expression (DGE) analysis between the treated and control groups to identify genes that are significantly up- or down-regulated.
-
Conduct pathway and gene ontology (GO) enrichment analysis on the differentially expressed genes to identify biological processes and pathways affected by this compound.
-
Visualizing Experimental and Conceptual Frameworks
The following diagrams, generated using DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be impacted by an antibacterial agent in S. aureus.
Caption: Proposed workflow for a comparative transcriptomics (RNA-seq) study of this compound.
References
A Comparative Guide to the In Vitro Evolution of Antibiotic Resistance: Hypercalin B vs. Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents with a low propensity for resistance development. Hypercalin B, a natural product isolated from Hypericum acmosepalum, has demonstrated antibacterial activity against multidrug-resistant strains of Staphylococcus aureus[1][2]. However, its potential for resistance evolution remains uncharacterized. This guide provides a comparative overview of the in vitro evolution of resistance to established antibiotics in S. aureus and presents a comprehensive experimental framework to investigate the resistance profile of this compound.
Comparative Analysis of Resistance Evolution in Staphylococcus aureus
Understanding the rate and mechanisms by which bacteria develop resistance to existing antibiotics is crucial for evaluating novel compounds. The following table summarizes data from in vitro serial passage studies, a standard method for assessing the propensity for resistance development. These studies repeatedly expose a bacterial population to sub-lethal concentrations of an antibiotic, selecting for resistant mutants over time.
Table 1: In Vitro Evolution of Resistance in Staphylococcus aureus to Comparator Antibiotics
| Antibiotic | Bacterial Strain(s) | Starting MIC (µg/mL) | Number of Passages | Final MIC (µg/mL) | Fold Increase in MIC | Identified Resistance Mechanisms | Reference(s) |
| Rifampicin | S. aureus clinical isolates | 0.002 - 0.008 | 3 (on agar) | 16 | 2000-8000 | Mutations in rpoB gene | [3] |
| Rifampicin | S. aureus ATCC 25923 & clinical isolates | 0.125 (starting concentration) | 8 generations | 128 | >1000 | Mutations in rpoB (e.g., H481F/Y) | [4][5] |
| Ciprofloxacin | Methicillin-Susceptible S. aureus (MSSA) | 0.3 | < 20 | > 100 | > 333 | Mutations in gyrase genes | [6] |
| Ciprofloxacin | S. aureus (MRSA) | Not specified | 96 hours (pharmacokinetic model) | Not specified (emergence of resistant subpopulations) | Not applicable | Mutations in grlA and gyrA | [1][7][8] |
| Vancomycin | S. aureus | 1.0 | 30 | 9 | 9 | Not specified in this study | [6] |
| This compound | S. aureus | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The results from different studies can vary based on the specific bacterial strains, experimental conditions, and methodologies used.
As highlighted in Table 1, there is a critical knowledge gap regarding the potential for S. aureus to develop resistance to this compound. The following sections provide detailed experimental protocols to address this gap.
Experimental Protocols
To facilitate the investigation of this compound, we provide detailed protocols for determining its Minimum Inhibitory Concentration (MIC) and for conducting a serial passage study to evaluate the evolution of resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a prerequisite for the serial passage experiment. The broth microdilution method is a standard procedure for determining MIC.[3][9][10][11]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a relevant clinical isolate)
-
Mueller-Hinton Broth (MHB)
-
This compound and comparator antibiotics (e.g., Rifampicin, Ciprofloxacin, Vancomycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From an overnight culture of S. aureus on a Mueller-Hinton Agar (MHA) plate, select 3-5 colonies and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase (OD600 of ~0.5), which corresponds to approximately 1-5 x 10^8 CFU/mL.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Antibiotic Stock Preparation and Serial Dilution:
-
Prepare a stock solution of this compound and each comparator antibiotic in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each antibiotic in MHB to achieve a range of concentrations. Typically, this involves adding 100 µL of MHB to wells 2-11, adding 200 µL of the highest antibiotic concentration to well 1, and then serially transferring 100 µL from well to well.
-
Include a growth control well (MHB with bacteria, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, the OD600 can be read using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Protocol 2: In Vitro Evolution of Resistance by Serial Passage
This experiment is designed to determine the rate at which resistance to this compound develops in S. aureus through repeated exposure.[6][12][13]
Materials:
-
Staphylococcus aureus strain with a known MIC for this compound and comparator antibiotics.
-
Mueller-Hinton Broth (MHB)
-
This compound and comparator antibiotics.
-
Sterile culture tubes or 96-well plates.
-
Incubator (37°C with shaking).
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound and the comparator antibiotics for the chosen S. aureus strain as described in Protocol 1.
-
Serial Passage:
-
Prepare a series of culture tubes or wells with MHB containing two-fold serial dilutions of the antibiotic, with concentrations ranging from below to above the initial MIC.
-
Inoculate the tubes/wells with the S. aureus strain at a concentration of ~5 x 10^5 CFU/mL.
-
Incubate at 37°C for 24 hours with shaking.
-
The following day, identify the tube/well with the highest concentration of the antibiotic that still shows visible growth (this is the sub-MIC culture).
-
Use a small volume (e.g., 10 µL) from this sub-MIC culture to inoculate a fresh series of antibiotic dilutions.
-
Repeat this process for a set number of days (e.g., 30 days).
-
-
Monitoring Resistance Development:
-
At regular intervals (e.g., every 5 passages), determine the MIC of the passaged bacterial population as described in Protocol 1.
-
Plot the fold-change in MIC over time (number of passages) to visualize the rate of resistance development.
-
-
Analysis of Resistant Mutants (Optional):
-
Isolates from the final passage with significantly increased MICs can be subjected to whole-genome sequencing to identify potential resistance-conferring mutations.
-
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental design and a potential mechanism of action for this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 4. Evolution of resistance mechanisms and biological characteristics of rifampicin-resistant Staphylococcus aureus strains selected in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of ciprofloxacin-resistant Staphylococcus aureus in in vitro pharmacokinetic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
Comparison of the stability of different Hypercalin B formulations
Disclaimer: As of late 2025, publicly available scientific literature lacks studies on the formulation and stability of Hypercalin B, an antibacterial agent isolated from Hypericum acmosepalum. To provide researchers, scientists, and drug development professionals with a relevant framework for such future investigations, this guide utilizes Amphotericin B (AmB), a well-characterized antifungal agent with multiple lipid-based formulations, as a case study. The principles and methodologies presented here are directly applicable to the evaluation of novel antibacterial formulations like those that may be developed for this compound.
Amphotericin B, much like many natural product-derived antimicrobials, presents formulation challenges due to its poor water solubility and potential for toxicity. The development of lipid-based formulations, such as liposomes and lipid complexes, has been crucial in improving its therapeutic index. The stability of these formulations is a critical quality attribute, directly impacting their safety and efficacy. This guide compares the stability of different AmB formulations, presenting key data and experimental protocols that can serve as a blueprint for assessing this compound formulations.
Comparative Stability Data
The stability of a formulation can be assessed in terms of both its chemical stability (the integrity of the active pharmaceutical ingredient) and its colloidal stability (the physical integrity of the nanoparticle structure).
Chemical Stability
The chemical degradation of the active molecule is a key concern. For instance, the shelf-life of AmB varies dramatically depending on its formulation.
Table 1: Chemical Stability of Amphotericin B in Various Formulations at 30°C
| Formulation | Composition | Shelf Life (at 30°C) |
| AmB Solution | Amphotericin B in solution | 4 days[1] |
| AmB Powder | Amphotericin B as a dry powder | 14 days[1] |
| Neutral Liposome | Hydrogenated soya phosphatidylcholine/cholesterol (7:2) | - |
| Negative Liposome | Hydrogenated soya phosphatidylcholine/cholesterol/dicetyl phosphate (7:2:1) | - |
| Positive Liposome | Hydrogenated soya phosphatidylcholine/cholesterol/stearylamine (7:2:1) | Approximately 1 year[1] |
| AmB in Intralipid | Amphotericin B in 10% or 20% soybean oil emulsion | >90% of initial concentration retained over 21 days at 23°C[2][3] |
Colloidal Stability
For nanoformulations, maintaining a consistent particle size and preventing aggregation is critical for in vivo performance and safety. Colloidal stability is often assessed by measuring changes in particle size, polydispersity index (PDI), and zeta potential over time.
Table 2: Colloidal Stability of Commercial Amphotericin B Nanoformulations in 5% Dextrose Injection
| Formulation | Parameter | Initial Measurement | Measurement after 24h at 24°C |
| AmB Cholesteryl Sulfate Complex (AmB-CSC) | Average Particle Size | ~120 nm | Remained almost unchanged |
| Polydispersity Index (PDI) | < 0.2 | Remained almost unchanged | |
| Zeta Potential | -40.0 ± 0.3 mV | - | |
| Turbiscan Stability Index (TSI) | Low (<1.0) | Remained low, indicating good stability | |
| AmB Liposome (AmB-Lipo) | Average Particle Size | ~80 nm | Remained almost unchanged |
| Polydispersity Index (PDI) | < 0.2 | Remained almost unchanged | |
| Zeta Potential | -48.5 ± 1.5 mV | - | |
| Turbiscan Stability Index (TSI) | Low (<1.0) | Remained low, indicating good stability |
Data synthesized from a comparative study on commercial AmB nanoformulations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are protocols for assessing both chemical and colloidal stability, adapted from studies on Amphotericin B.
Protocol 1: Determination of Chemical Stability by HPLC
This protocol is used to quantify the amount of active drug remaining in a formulation over time.
-
Sample Preparation:
-
Reconstitute or dilute the formulation to a known concentration (e.g., 1.0 mg/mL) in an appropriate vehicle (e.g., 5% dextrose in water for AmB).
-
Store aliquots of the preparation under different temperature and light conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw a sample.
-
If necessary, extract the drug from the formulation matrix. For example, using DMSO to extract AmB from a lipidic medium.
-
Inject a defined volume of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. For AmB, detection is typically at 382 nm[1].
-
Quantify the drug concentration by comparing the peak area to a standard curve of the pure drug.
-
-
Data Analysis:
-
Calculate the percentage of the initial drug concentration remaining at each time point.
-
Determine the degradation kinetics and estimate the shelf life (e.g., the time it takes for the concentration to drop to 90% of its initial value).
-
Protocol 2: Assessment of Colloidal Stability by Dynamic Light Scattering (DLS)
This protocol measures changes in the size distribution of nanoparticles in a suspension.
-
Sample Preparation:
-
Reconstitute or dilute the nanoformulation in a relevant biological medium (e.g., sterile water, 5% dextrose, phosphate-buffered saline, or serum) to a final concentration suitable for DLS analysis.
-
-
DLS Measurement:
-
Transfer the sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).
-
Perform measurements to determine the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
-
Stability Study:
-
Incubate the prepared samples at a set temperature (e.g., 4°C or 24°C).
-
Perform DLS measurements at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Monitor for significant changes in particle size or PDI, which would indicate aggregation or instability.
-
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of experimental processes. The following diagrams were created using Graphviz (DOT language).
Caption: Workflow for assessing the colloidal stability of nanoformulations.
Caption: Potential antibacterial mechanisms of action for investigation.
References
Validating the Therapeutic Index of Hypercalin B: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of Hypercalin B with established alternatives, supported by experimental data and detailed methodologies. The focus of this analysis is on the antibacterial properties of this compound, as current scientific literature primarily supports its efficacy in this domain.
While compounds from the Hypericum genus, such as hypericin, have been investigated for their potential in cancer treatment, there is currently no scientific evidence to support an anticancer role for this compound. Therefore, this guide will focus on its validated antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators, vancomycin and daptomycin, which are standard-of-care antibiotics for S. aureus infections.
Table 1: In Vitro Activity and Toxicity of this compound
| Parameter | Cell Line / Organism | Result | Citation |
| Minimum Inhibitory Concentration (MIC) | Multidrug-resistant Staphylococcus aureus | 0.5 - 128 µg/mL | [1][2] |
| Cytotoxicity | Cultured mammalian macrophage cells | Non-toxic | [2][3] |
Table 2: Comparative Therapeutic Index of Antibacterial Agents against S. aureus
| Compound | Target Organism | Efficacy (MIC Range) | Toxicity | Therapeutic Index |
| This compound | Multidrug-resistant S. aureus | 0.5 - 128 µg/mL[1][2] | Non-toxic to mammalian macrophage cells[2][3] | Favorable (Specific value not determined) |
| Vancomycin | Methicillin-resistant S. aureus (MRSA) | MIC ≤ 1 µg/mL for susceptible strains | Nephrotoxicity is a concern. Trough concentrations of 15-20 mg/L are recommended for complicated infections, with levels above this range increasing toxicity risk.[3][4][5] | Narrow[1] |
| Daptomycin | MRSA and Vancomycin-resistant Enterococci (VRE) | 4-6 mg/kg daily for soft tissue infections; higher for bacteremia.[6][7] | Elevated creatine phosphokinase (CPK) levels can occur.[7][8] | Trough concentrations of 5-20 mg/L are considered desirable.[9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are standard protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: The antimicrobial agent (e.g., this compound) is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds on mammalian cells.
Methodology:
-
Cell Seeding: Mammalian cells (e.g., macrophages, hepatocytes) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Determining the Therapeutic Index of an Antibacterial Agent.
Caption: Known and Potential Antibacterial Mechanisms of Action.
References
- 1. Vancomycin Therapeutic Drug Monitoring [pidjournal.com]
- 2. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 3. academic.oup.com [academic.oup.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Therapeutic Monitoring of Vancomycin in Adult Patients: A Consensus Review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, and the Society of Infectious Diseases Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.ucdavis.edu [health.ucdavis.edu]
- 7. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbt.nhs.uk [nbt.nhs.uk]
- 9. phw.nhs.wales [phw.nhs.wales]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hypercalin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the recommended procedures for the proper disposal of Hypercalin B, a potent antibacterial agent. Adherence to these guidelines is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a substance intended for research, all handling and disposal must be conducted with the assumption that the material's toxicological properties are not fully characterized.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. In the absence of a specific SDS, the following general precautions for handling potent research-grade phytochemicals and antibacterial compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory to protect from skin contact.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) may be necessary. Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Cross-contamination of waste streams must be avoided.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Liquid Waste:
-
Stock solutions of this compound are considered hazardous chemical waste.[1] They should be collected in a dedicated, sealed, and shatter-resistant container.
-
The liquid waste container must be clearly labeled with "Hazardous Waste: this compound Solution" and a list of all chemical constituents, including solvents.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Cell Culture Media:
2. Spill Management:
In the event of a spill, evacuate the immediate area and follow these steps:
-
Small Spills (Powder):
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Dampen the absorbent material with water to prevent aerosolization.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the saturated absorbent material into a hazardous waste container.
-
Decontaminate the spill area and dispose of cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area and alert your laboratory supervisor and institutional EHS office immediately.
-
Restrict access to the spill area.
-
Follow the emergency procedures established by your institution.
-
3. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS office to arrange for the pickup and disposal of the waste containers.
-
Ensure all containers are properly sealed and labeled before pickup.
-
Do not attempt to dispose of this compound waste in regular trash or via the sanitary sewer system.
Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines the types of quantitative data that are essential for a comprehensive safety and disposal assessment. This information should be obtained from the supplier or an official SDS when available.
| Property | Data (if available) | Significance for Disposal |
| CAS Number | Not readily available | Unique identifier for the chemical substance. |
| Molecular Formula | C35H44O7 (example) | Provides information on the elemental composition. |
| Molecular Weight | 576.7 g/mol (example) | Relevant for preparing solutions and for certain disposal calculations. |
| Physical State | Solid (powder) | Determines appropriate handling procedures to avoid dust inhalation. |
| Solubility | Soluble in DMSO, ethanol; insoluble in water | Influences the choice of solvents for experimental use and cleaning, and the potential for environmental mobility. |
| LD50 (Oral, Rat) | Not available | Indicates acute toxicity; a lower value signifies higher toxicity and necessitates more stringent handling precautions. |
| Environmental Hazards | Not available (Assumed to be harmful to aquatic life) | Determines the need for containment to prevent release into the environment. As an antibiotic, it can impact ecosystems. |
Experimental Protocol Considerations
When designing experiments involving this compound, it is crucial to incorporate waste management into the protocol.
-
Minimize Waste: Prepare only the required amount of stock and working solutions to reduce the volume of waste generated.
-
Decontamination: Establish a clear procedure for decontaminating lab equipment and surfaces after use. This may involve washing with a specific solvent or deactivating solution, with all rinsates collected as hazardous waste.
-
Waste Streams: Clearly define the different waste streams that will be generated (e.g., solid contaminated waste, liquid organic waste, aqueous waste) and ensure appropriate, labeled containers are available before starting the experiment.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, thereby fostering a secure and compliant research environment. Always prioritize safety and consult with your institution's environmental health and safety professionals for guidance.
References
Personal protective equipment for handling Hypercalin B
Essential Safety and Handling Guide for Hypercalin B
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory operations and proper disposal of this antibacterial agent.
This compound is an antibacterial compound isolated from the plant Hypericum acmosepalum.[1] It has demonstrated inhibitory activity against multidrug-resistant strains of Staphylococcus aureus.[1][2][3][4] While specific hazard data is limited, adherence to standard laboratory safety practices is essential.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, the following personal protective equipment is required to minimize exposure.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemically resistant, impervious gloves. Must be inspected before use. | EU Directive 89/686/EEC, EN 374 |
| Body Protection | Fire/flame resistant and impervious clothing. Suitable protective clothing to avoid skin contact. | - |
| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate cartridge. | - |
Data sourced from the this compound Safety Data Sheet.[5]
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[5]
-
Avoid contact with skin and eyes.[5]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[5]
-
Ensure emergency exits and a risk-elimination area are established.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep apart from foodstuff containers and incompatible materials.[5]
Emergency and First-Aid Procedures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Data sourced from the this compound Safety Data Sheet.[5]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory.
Spill Management:
-
Evacuate: Keep people away from and upwind of the spill/leak.[5]
-
Ventilate: Ensure adequate ventilation in the area.[5]
-
Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Collection: Collect the material and place it in suitable, closed containers for disposal.[5]
Disposal:
-
Disposal must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]
-
Do not discharge into sewer systems.[5]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]
Experimental Workflow and Biological Context
The following diagrams illustrate a standard workflow for handling this compound in a laboratory setting and its known biological target context.
Caption: Safe handling workflow for this compound from preparation to disposal.
Caption: Biological activity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
